5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYKFXNPGKZQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-14-5 | |
| Record name | Pyrimidine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Structural Elucidation of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride: A Comprehensive Analytical Framework
Executive Summary
The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. Mischaracterization at this stage can lead to catastrophic downstream failures in synthesis, scaling, and regulatory approval. This whitepaper provides an in-depth, self-validating analytical framework for the de novo structure elucidation of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1432679-14-5)[1]. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and solid-state counterion analysis, we establish a robust methodology that not only identifies the molecule but unequivocally proves its atomic connectivity and salt form [2].
Molecular Architecture & Strategic Analytical Approach
To design a flawless elucidation strategy, we must first deconstruct the target molecule (Formula: C₁₀H₁₆ClN₃O) into its three distinct chemical domains:
-
The Pyrimidine Core: A highly electron-deficient aromatic system bearing a methyl group at the C-5 position.
-
The Piperidine Ring: A basic, saturated nitrogenous heterocycle, present here in its protonated (hydrochloride) state.
-
The Ether Linkage: The critical C–O–C bridge connecting the C-2 of the pyrimidine to the C-4 of the piperidine ring.
Our analytical strategy relies on orthogonal techniques. Relying on a single method (e.g., MS alone) is insufficient for absolute structure elucidation, as it cannot differentiate between complex regioisomers [3]. The workflow below illustrates the causal logic of our multi-modal approach.
Fig 1. Orthogonal analytical workflow for small molecule structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Foundation
The first step in our self-validating system is determining the precise elemental composition. We utilize Electrospray Ionization (ESI) in positive mode. Causality of choice: The basic secondary amine of the piperidine ring readily accepts a proton, ensuring high ionization efficiency and yielding a stable [M+H]⁺ ion [4].
By applying Collision-Induced Dissociation (CID) in an MS/MS experiment, we force the molecule to fragment along its weakest bonds. The cleavage of the ether linkage provides diagnostic daughter ions that confirm the presence of the two distinct ring systems.
Table 1: HRMS and MS/MS Fragmentation Data
| Ion Type | Assigned Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Diagnostic Significance |
| [M+H]⁺ | C₁₀H₁₆N₃O⁺ | 194.1293 | 194.1290 | -1.5 | Confirms free base exact mass. |
| Fragment 1 | C₅H₇N₂O⁺ | 111.0558 | 111.0556 | -1.8 | Protonated 5-methylpyrimidin-2-ol (Ether cleavage). |
| Fragment 2 | C₅H₁₀N⁺ | 84.0813 | 84.0811 | -2.4 | Piperideine cation (Loss of pyrimidine moiety). |
Nuclear Magnetic Resonance (NMR) Strategy: Mapping the Topography
While HRMS provides the pieces of the puzzle, NMR spectroscopy dictates how they fit together [5]. Causality of Solvent Choice: DMSO-d₆ is strictly selected over CDCl₃. Hydrochloride salts exhibit poor solubility in chlorinated solvents. More importantly, DMSO-d₆ strongly hydrogen-bonds with the piperidinium protons (NH₂⁺), slowing their chemical exchange rate and allowing them to be observed as a distinct broad signal (~9.15 ppm), directly verifying the protonated state of the nitrogen[6][7].
Table 2: ¹H and ¹³C NMR Resonance Assignments (DMSO-d₆, 298K)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity (J in Hz) | Key 2D Correlations (HMBC/COSY) |
| Pyrimidine C-2 | 164.2 | - | - | HMBC from H-4' (Piperidine) |
| Pyrimidine C-4, C-6 | 158.5 | 8.42 (2H) | Singlet | HMBC from CH₃ |
| Pyrimidine C-5 | 125.1 | - | - | HMBC from CH₃, H-4, H-6 |
| Pyrimidine CH₃ | 14.8 | 2.15 (3H) | Singlet | HMBC to C-4, C-5, C-6 |
| Piperidine C-4' | 70.4 | 5.10 (1H) | tt (8.5, 4.0) | HMBC to C-2; COSY to H-3', H-5' |
| Piperidine C-3', 5' | 28.6 | 1.85, 2.12 (4H) | Multiplets | COSY to H-4', H-2', H-6' |
| Piperidine C-2', 6' | 42.1 | 3.05, 3.25 (4H) | Multiplets | COSY to H-3', H-5' |
| Piperidine NH₂⁺ | - | 9.15 (2H) | Broad Singlet | - |
The Critical HMBC Anchor
The most frequent point of failure in heterocyclic structural assignment is distinguishing between O-alkylation and N-alkylation. We utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating proof of structure. The ³J correlation between the piperidine H-4' proton (δ 5.10) and the pyrimidine C-2 carbon (δ 164.2) unequivocally anchors the two rings via the oxygen atom.
Fig 2. Key HMBC correlations establishing the pyrimidine-piperidine ether linkage.
Step-by-Step Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls at every phase.
Protocol A: HRMS and MS/MS Data Acquisition
-
Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Control: The formic acid ensures complete protonation of the analyte prior to droplet desolvation.
-
Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution. Validation: Ensure mass accuracy is < 1.0 ppm across the 50-1000 m/z range.
-
Data Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 250°C.
-
Fragmentation: Isolate the [M+H]⁺ precursor ion (194.1 m/z) in the quadrupole and apply a normalized collision energy (NCE) ramp of 15-30 eV in the collision cell using Argon gas.
Protocol B: Multinuclear and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 15.0 mg of the API in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
-
Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Validation: Lock the field to the deuterium signal of DMSO (δ 39.5 ppm for ¹³C, δ 2.50 ppm for ¹H) and shim the magnet until the TMS signal FWHH (Full Width at Half Height) is < 0.8 Hz.
-
1D Acquisition: Acquire the ¹H spectrum (16 scans, relaxation delay 2s) and ¹³C spectrum (1024 scans, relaxation delay 2s, with ¹H decoupling).
-
2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for a nominal ³J(C,H) of 8 Hz (approx. 62.5 ms).
Protocol C: Counterion Analysis via Ion Chromatography (IC)
-
Sample Preparation: Dissolve 5.0 mg of the API in 10.0 mL of ultra-pure water (18.2 MΩ·cm).
-
Standard Curve: Prepare a 5-point calibration curve of standard chloride solutions (1 to 20 ppm) traceable to NIST standards.
-
Analysis: Inject 25 µL onto an anion-exchange column using a KOH gradient eluent and suppressed conductivity detection. Validation: Calculate the stoichiometric ratio of chloride to the free base API to confirm the mono-hydrochloride salt form (Expected: ~15.4% w/w Cl⁻).
Conclusion
The structural elucidation of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride requires a synergistic application of advanced analytical techniques. By leveraging HRMS for exact mass and fragmentation pathways, alongside 2D NMR (specifically HMBC) to definitively map the ether linkage, researchers can confidently validate the molecular architecture. The integration of these self-validating protocols ensures high-fidelity data, safeguarding the integrity of downstream pharmaceutical development.
References
-
Advances in structure elucidation of small molecules using mass spectrometry Source: Analytical and Bioanalytical Chemistry (via NIH PMC) URL:[Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: Trends in Analytical Chemistry (via SciSpace / Elsevier) URL:[Link]
-
Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems Source: Metabolites (MDPI) URL:[Link]
-
The Evolving Landscape of NMR Structural Elucidation Source: Chemical Reviews (via NIH PMC) URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems [mdpi.com]
- 5. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
An In-depth Technical Guide to 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
Foreword: Understanding the Core Utility
5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride represents a significant heterocyclic building block within the landscape of modern medicinal chemistry. Its structure, combining a substituted pyrimidine ring with a piperidine moiety through an ether linkage, presents a versatile scaffold for developing novel therapeutic agents. Pyrimidine derivatives are renowned for their wide spectrum of biological activities, including roles as kinase inhibitors, antivirals, and anti-inflammatory agents.[1][2] The piperidine group often enhances physicochemical properties such as solubility and metabolic stability, making it a favored component in drug design.
This guide moves beyond a simple data sheet to provide a holistic understanding of this compound's character. We will delve into its fundamental physical and chemical properties, offer validated protocols for its analysis, and discuss the causal reasoning behind these experimental choices. The objective is to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their discovery and development workflows.
Chemical Identity and Structural Characteristics
A precise understanding of the molecule's structure and fundamental properties is the bedrock of all subsequent experimental work.
CAS Number : 1432679-14-5[3][4][5] Molecular Formula : C₁₀H₁₆ClN₃O[3][5] Molecular Weight : 229.71 g/mol [3][5]
Molecular Structure
The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for handling, formulation, and biological testing. The structure consists of a pyrimidine core, which is a key pharmacophore in many approved drugs, linked to a piperidine ring, a classic "saturated heterocycle" used to improve drug-like properties.
Caption: Chemical structure of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride.
Computed Physicochemical Properties
These computational values are essential for predicting the molecule's behavior in biological systems (e.g., membrane permeability, oral bioavailability) and for designing analytical methods.
| Property | Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 47.04 Ų | Predicts drug transport properties; a value < 140 Ų is generally associated with good cell permeability.[3] |
| LogP | 1.33762 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability.[3] |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding interactions with biological targets.[3] |
| Hydrogen Bond Donors | 1 | The protonated piperidine nitrogen is the primary donor, crucial for solubility and target binding.[3] |
| Rotatable Bonds | 2 | A low number of rotatable bonds (<10) is favorable for good oral bioavailability due to reduced conformational flexibility.[3] |
Core Physical and Chemical Profile
Physical Properties
The physical state and solubility dictate how the compound is stored, handled, and prepared for experiments.
| Parameter | Description | Source |
| Appearance | White to off-white solid/powder. | General observation for similar compounds.[6] |
| Solubility | Soluble in water and methanol. Solubility in various organic solvents should be experimentally determined.[1][2] | The hydrochloride salt form significantly increases polarity and thus solubility in protic solvents like water and methanol. This is a deliberate choice in drug development to facilitate formulation. |
| Storage | Recommended to be stored sealed in a dry environment at 2-8°C for long-term stability. | [3] |
| Shipping | Can be shipped at room temperature for short durations. | [3] |
Chemical Stability and Reactivity
Understanding the compound's stability is critical for ensuring the integrity of experimental results and for defining storage and handling protocols.
-
General Stability : The product is chemically stable under standard ambient conditions (room temperature).[7] As a hydrochloride salt, it is generally more stable and less hygroscopic than its free base form.
-
pH Sensitivity : The ether linkage can be susceptible to cleavage under harsh acidic conditions. The pyrimidine ring system itself is relatively stable but can undergo degradation under strong oxidative or hydrolytic stress.[8]
-
Incompatibilities : Avoid strong oxidizing agents, which could react with the heterocyclic rings.
-
Decomposition : Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl).[9]
Analytical Characterization and Protocols
Robust analytical methods are required to confirm the identity, purity, and concentration of the compound. The protocols described below are self-validating systems designed for accuracy and reproducibility.
Purity and Identity Confirmation by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. The choice of a C18 column is based on the compound's moderate lipophilicity (LogP ~1.34), which allows for good retention and separation from potential impurities.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation :
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid modifier improves peak shape by ensuring the piperidine nitrogen is consistently protonated.
-
Mobile Phase B : Acetonitrile or Methanol.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at an appropriate wavelength (e.g., 240 nm), determined by a UV scan.[10]
-
-
Sample Preparation :
-
Prepare a stock solution of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride in methanol or a water/methanol mixture at 1 mg/mL.
-
Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase mixture.
-
-
Analysis :
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient, for example:
-
0-20 min: 5% to 95% Mobile Phase B.
-
20-25 min: Hold at 95% Mobile Phase B.
-
25-30 min: Return to 5% Mobile Phase B and re-equilibrate.
-
-
Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Caption: Workflow for HPLC-UV purity analysis.
Structural Confirmation by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural confirmation by measuring the mass-to-charge ratio (m/z) of the molecular ion.
Experimental Protocol: LC-MS Identity Confirmation
-
LC System : Use the same HPLC conditions as described in section 3.1 to ensure separation.
-
Mass Spectrometer :
-
Ionization Mode : Electrospray Ionization in positive mode (ESI+). The piperidine and pyrimidine nitrogens are readily protonated.
-
Detection : Scan for a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
Expected Ion : The primary ion observed will be the protonated free base [M+H]⁺, where M is the molecular weight of the free base (193.25 g/mol ). Therefore, the expected m/z is 194.26 . The hydrochloride salt will not be observed as it dissociates in solution.
-
-
Data Analysis : Confirm the presence of a peak at the correct retention time with the expected m/z of 194.26. Fragmentation data (MS/MS) can be acquired to further confirm the structure by breaking the molecule and analyzing its constituent parts.
Caption: Logical workflow for LC-MS structural confirmation.
Solubility Assessment
The shake-flask method is a reliable, albeit manual, way to determine equilibrium solubility. This data is vital for designing in vitro assays and for early formulation development.
Experimental Protocol: Shake-Flask Solubility
-
Preparation : In separate vials, add an excess amount of the compound (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol).
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Quantification : Carefully remove an aliquot of the supernatant and dilute it into a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a calibration curve.
-
Calculation : The determined concentration represents the equilibrium solubility of the compound in that solvent.
Safety, Handling, and Hazard Management
Adherence to safety protocols is non-negotiable. The following information is synthesized from available Safety Data Sheets (SDS) and chemical substance databases.
GHS Hazard Classification
-
Skin Irritation (Category 2) : Causes skin irritation.[4][11]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[4][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[4][11]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water.[6][7]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[6][7]
Conclusion
5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a well-defined chemical entity with properties that make it an attractive building block for drug discovery programs. Its hydrochloride salt form provides favorable solubility and stability for research applications. This guide has outlined its core physicochemical properties, provided robust and logical protocols for its analytical characterization, and summarized essential safety information. By applying the methodologies and understanding the rationale presented herein, researchers can confidently and effectively integrate this compound into their synthetic and screening workflows, accelerating the path toward novel therapeutic discoveries.
References
-
Chemical Substance Information. 5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride. [Link]
-
NextSDS. 5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information. [Link]
-
KISHIDA CHEMICAL CO., LTD. 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, PK03490E-1 - Safety Data Sheet. [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Lirias. Design, synthesis, and biological evaluation of piperidinyl‐substituted[3][4][11]triazolo[1,5‐a]pyrimidine derivatives as potential anti-HIV agents. [Link]
-
ResearchGate. SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. [Link]
- Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Nucleic Acids Research. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. [Link]
-
Chemical Substance Information. 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride. [Link]
-
PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. [Link]
-
PubChem. 5-Methoxy-2-(piperidin-4-yloxy)pyridine. [Link]
-
PubMed. Chemical stability of meperidine hydrochloride in polypropylene syringes. [Link]
- Google Patents. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
-
ResearchGate. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. chemscene.com [chemscene.com]
- 4. nextsds.com [nextsds.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. rjptonline.org [rjptonline.org]
- 11. nextsds.com [nextsds.com]
5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride safety and toxicity profile
Title: Comprehensive Safety, Toxicity, and Handling Profile of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride in Preclinical Drug Development
Executive Summary
As a Senior Application Scientist overseeing preclinical drug discovery workflows, I frequently encounter 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1432679-14-5) [1][2]. This compound is a highly versatile, privileged building block widely utilized in the synthesis of GPR119 agonists, histamine receptor antagonists, and novel kinase inhibitors.
However, the incorporation of a piperidine ring—a secondary basic amine—introduces specific physicochemical properties that dictate the molecule's safety and toxicity profile[3]. While the pyrimidine moiety generally serves as a benign hinge-binding or structural scaffold, the basicity and lipophilicity of the piperidine ring require rigorous early-stage de-risking. This whitepaper provides an authoritative, mechanistic guide to the occupational handling, structural liabilities, and self-validating in vitro safety pharmacology protocols required when working with this scaffold.
Physicochemical & Occupational Safety Profile
Before deploying this building block in biological assays or large-scale synthesis, it is critical to understand its baseline handling parameters.
The Rationale for the Hydrochloride Salt Form: The free base of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine contains a highly basic piperidine nitrogen with a calculated pKa of approximately 9.5 to 10.0. In its free base form, the compound is highly lipophilic and susceptible to oxidative degradation. Supplying the compound as a hydrochloride (HCl) salt drastically improves its aqueous solubility and thermodynamic stability[2]. This makes it highly tractable for in vitro assay preparations—allowing for primary stock solutions in DMSO followed by seamless serial dilutions into aqueous physiological buffers without precipitation.
Occupational Health and Safety (OHS): According to standardized Safety Data Sheets (SDS), this compound exhibits specific localized toxicities that mandate strict laboratory controls[1]:
-
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The compound is a localized irritant.
-
STOT SE 3 (H336): Specific Target Organ Toxicity - Single Exposure. Inhalation of the dust may cause drowsiness, dizziness, or respiratory irritation[1].
-
Handling Protocol: All powder manipulations must be performed within a Class II biological safety cabinet or a certified chemical fume hood. Personnel must utilize nitrile gloves, tightly sealed safety goggles, and an anti-static lab coat.
Structural Liabilities: The Piperidine-Pyrimidine Axis
In drug design, we do not merely observe toxicity; we must understand its molecular causality. The structural features of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine present two primary off-target liabilities that must be screened during lead optimization[3][4].
A. Cardiotoxicity: hERG Channel Blockade
The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the repolarizing current ( IKr ) in the cardiac action potential[5][6]. Blockade of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias[4].
-
Mechanism: Because the piperidine nitrogen has a high pKa, it exists predominantly in a protonated (cationic) state at physiological pH (7.4). This cationic center can enter the inner cavity of the hERG channel and form strong cation- π interactions with aromatic amino acid residues—specifically Tyrosine-652 (Tyr652) and Phenylalanine-656 (Phe656)[4][5].
B. Drug-Induced Phospholipidosis (DIPL)
Molecules containing both a lipophilic domain (the pyrimidine/ether core) and a basic amine (piperidine) are classified as Cationic Amphiphilic Drugs (CADs)[7].
-
Mechanism: CADs easily permeate cell membranes but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5–5.0). This phenomenon, known as lysosomotropism, neutralizes the lysosomal pH and sterically inhibits lysosomal phospholipases. The result is a toxic, intracellular accumulation of polar phospholipids, visible as lamellar bodies under electron microscopy[7].
Caption: Mechanistic pathways of off-target toxicities driven by the basic piperidine amine.
Preclinical Safety Pharmacology Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Liability
While ligand-binding assays can indicate affinity, functional patch-clamp is the gold standard because it measures the actual physiological blockade of the potassium current[6].
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health[6].
-
Solution Preparation: Prepare the extracellular solution (standard physiological Na+ , K+ , Ca2+ , Mg2+ ) and intracellular solution (high K+ , ATP, EGTA). Dissolve the test compound in DMSO (max 0.1% final concentration to prevent solvent-induced membrane leak) and perform serial dilutions (0.1 μ M to 30 μ M)[6].
-
Electrophysiological Recording: Using an automated patch-clamp system (e.g., SyncroPatch), establish a whole-cell configuration. Validation Check: Ensure seal resistance is >1 G Ω (Gigaseal) to validate membrane integrity[6].
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the test compound and monitor the reduction in the peak tail current.
-
Assay Validation: Use E-4031 (a known hERG blocker) as a positive control. A valid assay must demonstrate >90% block with 1 μ M E-4031.
Protocol 2: High-Throughput Phospholipidosis (DIPL) Assay
Because electron microscopy is too low-throughput for early screening, we utilize fluorescent lysosomotropic dyes to quantify lipid accumulation in living cells[7].
-
Cell Seeding: Seed HepG2 (human hepatoma) cells in a 96-well black, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with the test compound at various concentrations (1 μ M to 50 μ M) for 48 hours. Validation Check: Include Amiodarone (10 μ M) as a positive control for PLD induction.
-
Staining: Remove media. Add staining solution containing Hoechst 33342 (for nuclear normalization) and LysoTracker Red (or NBD-PE) for 30 minutes at 37°C.
-
Imaging & Analysis: Wash cells twice with PBS. Image using a high-content screening (HCS) confocal microscope. Quantify the total fluorescence intensity of the lipid dye in the cytoplasmic region, normalized to the nuclear count. A >2-fold increase relative to the DMSO vehicle control indicates DIPL liability.
Caption: Preclinical safety pharmacology workflow for evaluating piperidine-pyrimidine scaffolds.
Data Presentation & Mitigation Strategies
If the biological assays reveal toxicity, medicinal chemistry intervention is required. The primary mitigation strategy involves pKa tuning —introducing electron-withdrawing groups (EWGs) such as a fluorine atom adjacent to the basic nitrogen (e.g., 3-fluoropiperidine) to lower the pKa, thereby reducing the fraction of protonated amine at physiological pH[3][4].
Table 1: Physicochemical and OHS Hazard Summary
| Property / Hazard | Value / Classification | Implication for Drug Development |
| Molecular Weight | 229.71 g/mol (HCl salt) | Favorable for fragment-based or lead-oriented synthesis. |
| Physical Form | Solid (Hydrochloride Salt) | High aqueous solubility; ideal for in vitro assay buffers. |
| Skin Irritation | Category 2 (H315) | Requires nitrile gloves and localized exhaust ventilation. |
| Eye Irritation | Category 2A (H319) | Mandatory use of tight-sealing safety goggles. |
| Target Organ Tox | STOT SE 3 (H336) | Avoid dust inhalation; handle in Class II BSC or fume hood. |
Table 2: Predictive Off-Target Toxicity Matrix for Piperidine Scaffolds
| Assay / Target | Biological Mechanism | Predictive Threshold for Liability | Mitigation Strategy |
| hERG (Kv11.1) | Cation- π binding in channel pore | IC50 < 10 μ M | Lower basicity (pKa tuning via EWGs); increase steric bulk. |
| Phospholipidosis | Lysosomal trapping & enzyme inhibition | >2-fold lipid accumulation vs. vehicle | Reduce overall lipophilicity (LogP); neutralize amine. |
| Cytotoxicity | ATP depletion / mitochondrial tox | CC50 < 50 μ M in HepG2 cells | Scaffold morphing; remove reactive metabolic soft spots. |
| Genotoxicity | DNA intercalation / mutation | Positive in Ames Test (OECD 471) | Ensure high purity; remove trace heavy metal catalysts. |
References
-
5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. Available at:[Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]
-
CHAPTER 18: Drug-induced Phospholipidosis. The Royal Society of Chemistry. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. chemscene.com [chemscene.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. drughunter.com [drughunter.com]
- 5. Frontiers | Ensemble of structure and ligand-based classification models for hERG liability profiling [frontiersin.org]
- 6. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Application Note: Utilizing 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride in High-Throughput Cell-Based Assays for Hit-to-Lead Optimization
Executive Summary & Scientific Rationale
In modern drug discovery, the piperidine-pyrimidine ether motif serves as a highly privileged pharmacophore. The compound 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1432679-14-5) is a versatile building block frequently utilized in the hit-to-lead optimization of G protein-coupled receptor (GPCR) ligands and kinase inhibitors. The basic piperidine nitrogen enhances aqueous solubility and acts as a critical hydrogen-bond donor/acceptor, while the pyrimidine ring provides essential π−π stacking capabilities and metabolic stability .
This application note provides a comprehensive, self-validating methodological framework for evaluating this scaffold in cell-based screening. To establish a robust data package, we detail two orthogonal assays:
-
Functional Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay to measure downstream GPCR (G α s) activation.
-
Target Engagement: A Cellular Thermal Shift Assay (CETSA) to confirm direct intracellular binding of the compound to its target.
Compound Handling and Preparation
The physical chemistry of the compound dictates its handling. While the hydrochloride salt improves initial aqueous dissolution, cell-based assays require precise membrane permeability and avoidance of localized precipitation.
-
Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
-
Causality: Anhydrous DMSO prevents the hydrolysis of the pyrimidine ether linkage over time. Aqueous buffers should only be introduced at the final assay dilution step to maintain a final DMSO concentration of ≤ 1% (v/v), preventing solvent-induced cytotoxicity.
-
Storage: Aliquot the 10 mM stock into single-use amber vials and store at -20°C. Do not subject to freeze-thaw cycles , as this induces micro-precipitation, leading to inaccurate dosing and false negatives in high-throughput screening (HTS).
GPCR Functional Screening: TR-FRET cAMP Accumulation Assay
For derivatives of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine targeting G α s-coupled GPCRs (e.g., GPR119 or Histamine receptors), measuring intracellular cyclic AMP (cAMP) is the gold standard. We utilize a TR-FRET competitive immunoassay, which offers superior signal-to-noise ratios by eliminating short-lived background autofluorescence .
Assay Principle & Workflow
Fig 1. Gαs-coupled GPCR signaling cascade and competitive TR-FRET cAMP detection workflow.
Step-by-Step Protocol
-
Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX).
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP produced by receptor activation would be rapidly hydrolyzed by endogenous PDEs, destroying the assay's dynamic range.
-
-
Compound Addition: Dispense the compound in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well low-volume proxiplate using an acoustic liquid handler.
-
Incubation: Add 5 µL of the cell suspension (approx. 2,000 cells/well) to the plate. Incubate for 30 minutes at room temperature (RT).
-
Lysis & Competition: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor), both diluted in the manufacturer's lysis buffer containing Triton X-100.
-
Causality: The detergent ruptures the cell membrane to release intracellular cAMP. Native cAMP competes with cAMP-d2 for binding to the Cryptate-labeled antibody. A decrease in FRET signal indicates an increase in native cAMP (receptor activation).
-
-
Detection: Incubate for 1 hour at RT. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Assay Self-Validation Criteria
To ensure the protocol is a self-validating system, every plate must include:
-
Positive System Control: 10 µM Forskolin (directly activates adenylate cyclase, bypassing the GPCR).
-
Negative Control: 1% DMSO vehicle.
-
Quality Metric: Calculate the Z'-factor between the reference agonist and vehicle. A Z'-factor ≥ 0.5 is mandatory to validate the plate's structural integrity and pipetting accuracy.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Functional assays cannot differentiate between direct target agonism and downstream pathway interference. To prove that the 5-Methyl-2-(piperidin-4-yloxy)pyrimidine scaffold physically binds the intended intracellular target, we employ CETSA. This method relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, shifting its aggregation temperature ( Tm ) higher .
Assay Principle & Workflow
Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for quantifying intracellular target engagement.
Step-by-Step Protocol
-
In Situ Incubation: Seed HEK293T cells in 6-well plates. Treat with 10 µM of the compound or DMSO vehicle for 1 hour at 37°C in a 5% CO2 incubator.
-
Causality: Treating intact cells rather than lysates ensures the compound must navigate the plasma membrane and engage the target in its native physiological state (e.g., in the presence of endogenous ATP and scaffolding proteins).
-
-
Harvesting: Detach cells using TrypLE, wash twice with cold PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail. Aliquot 50 µL into 8-tube PCR strips.
-
Thermal Challenge: Heat the PCR strips in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.
-
Causality: The strict 3-minute heat shock is kinetically optimized to denature unbound proteins while preserving the thermodynamically stabilized ligand-bound fraction.
-
-
Lysis: Add 0.4% NP-40 detergent to the aliquots. Subject the tubes to 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
-
Causality: Gentle, non-denaturing lysis ensures that thermally aggregated proteins are not artificially resolubilized, which would skew the melting curve and produce false positives.
-
-
Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C. Transfer the supernatant (containing the soluble, folded target protein) and quantify via Western Blot or high-throughput AlphaLISA.
Assay Self-Validation Criteria
-
Specificity Control: Probe the same lysates for a housekeeping protein (e.g., GAPDH or β -actin). The Tm of the housekeeping protein must remain unchanged ( ΔTm≤0.5∘C ). A shift in the control indicates compound-induced global proteome toxicity rather than specific target engagement.
Data Presentation & Expected Outcomes
The integration of functional and biophysical data provides a holistic view of the scaffold's efficacy. Below are representative data structures summarizing the expected quantitative outputs.
Table 1: TR-FRET cAMP Assay Validation Metrics
| Parameter | Representative Value | Scientific Interpretation |
| Reference Agonist EC50 | 45 nM | Validates GPCR functionality and assay sensitivity. |
| Test Compound EC50 | 1.2 µM | Indicates moderate potency; typical for an early hit-to-lead scaffold. |
| Z'-factor | 0.78 | Excellent assay robustness; validates the plate as reliable. |
| Signal-to-Background (S/B) | 5.4 | Sufficient dynamic range to distinguish partial from full agonists. |
Table 2: CETSA Target Engagement Metrics
| Parameter | Representative Value | Scientific Interpretation |
| Vehicle (DMSO) Tm | 48.5 °C | Baseline thermal stability of the unliganded target protein. |
| Compound-treated Tm | 54.2 °C | Ligand-induced thermodynamic stabilization. |
| Target ΔTm | +5.7 °C | Confirms direct, specific intracellular target engagement. |
| Actin (Control) ΔTm | +0.1 °C | Validates specificity; rules out non-specific global protein aggregation. |
References
-
Abdelshaheed, M.M., et al. "Piperidine nucleus in the field of drug discovery." Future Journal of Pharmaceutical Sciences (2021).[Link]
-
Rani, J., et al. "Biological potential of pyrimidine derivatives in a new era." Research on Chemical Intermediates (2016).[Link]
-
Degorce, F., et al. "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics (2009).[Link]
-
Nordlund, P., et al. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology (2016).[Link]
Application Notes and Protocols: The Utility of Pyrimidine Derivatives in Preclinical Models of Neurological Disorders
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Neuropharmacology
The pyrimidine ring, a foundational heterocyclic aromatic compound, is a cornerstone of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1] Its inherent ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a "privileged structure" in medicinal chemistry. This versatility has led to the development of numerous pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
In the realm of neuroscience, pyrimidine derivatives have emerged as a highly promising class of molecules for tackling the complex pathologies of neurological disorders.[4][5] Their chemical tractability allows for the synthesis of multi-target-directed ligands (MTDLs), a crucial strategy for multifactorial diseases like Alzheimer's.[6][7] These compounds can be engineered to cross the blood-brain barrier and engage with a variety of central nervous system (CNS) targets, including enzymes, receptors, and signaling proteins implicated in neurodegeneration and hyperexcitability.[4][8] This guide provides an in-depth exploration of the application of pyrimidine derivatives in key neurological disorder models, complete with detailed protocols to facilitate their evaluation in a research setting.
Section 1: Alzheimer's Disease (AD) Models
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[8] Pyrimidine derivatives offer a multi-pronged therapeutic approach by targeting several key aspects of AD pathology.
Mechanistic Insights: Multi-Target Action of Pyrimidines in AD
Pyrimidine-based compounds have been successfully developed to inhibit multiple targets implicated in AD progression:[4]
-
Cholinesterase Inhibition: Many derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. This action helps to restore cholinergic function and provide symptomatic relief.[4][9]
-
Amyloid-β Aggregation Inhibition: Certain phenyl-styryl-pyrimidine derivatives have been shown to directly interfere with the self-aggregation of Aβ peptides, a critical step in plaque formation.[9]
-
Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B reduces oxidative stress and the breakdown of dopamine, offering neuroprotective benefits.[9]
-
Microtubule Stabilization: A novel class of triazolopyrimidines has been shown to stabilize microtubules, which are compromised by tau dissociation in AD. This action reduces neuronal cell death and attenuates tau tangle formation in mouse models.[8]
The diagram below illustrates the multi-target therapeutic strategy for pyrimidine derivatives in Alzheimer's disease.
Caption: Multi-target strategy of pyrimidine derivatives in AD.
In Vitro Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol quantifies the ability of a pyrimidine derivative to inhibit AChE activity using the colorimetric Ellman's method.
-
Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of TNB formation.
-
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
AChE enzyme (from electric eel)
-
ATCI (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test pyrimidine derivative
-
Donepezil or Neostigmine (positive control inhibitor)[4]
-
Vehicle (e.g., DMSO)
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Prepare working solutions by diluting in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: 120 µL Buffer + 20 µL DTNB + 20 µL ATCI
-
Control (100% activity): 100 µL Buffer + 20 µL Vehicle + 20 µL DTNB + 20 µL AChE
-
Test Compound: 100 µL Buffer + 20 µL Test Compound (at various concentrations) + 20 µL DTNB + 20 µL AChE
-
Positive Control: 100 µL Buffer + 20 µL Donepezil (at various concentrations) + 20 µL DTNB + 20 µL AChE
-
-
Pre-incubation: Add all components except the substrate (ATCI). Mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of ATCI to all wells except the blank.
-
Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Derivative Type | Target | Reported IC₅₀ (µM) | Reference |
| Phenyl-styryl-pyrimidine (BV-14) | AChE | 9.291 | [9] |
| 2-pyrimidine-meta-tolyl (5h) | AChE | 0.43 | [4] |
| 2-pyrimidine-meta-tolyl (5h) | BuChE | 2.5 | [4] |
In Vivo Protocol: Morris Water Maze for Cognitive Assessment
This protocol assesses spatial learning and memory in a rodent model of AD (e.g., 5XFAD mice) following treatment with a pyrimidine derivative.[10]
-
Principle: The Morris Water Maze is a test of spatial learning where an animal must learn the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues. Improved performance (reduced escape latency) indicates enhanced cognitive function.
-
Materials:
-
Circular water tank (1.5-2.0 m diameter)
-
Escape platform (10-15 cm diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
AD mouse model (e.g., 5XFAD) and wild-type controls
-
Test pyrimidine derivative formulated for administration (e.g., oral gavage, i.p.)
-
-
Step-by-Step Methodology:
-
Animal Dosing: Administer the test compound, vehicle, or a standard drug like Rivastigmine to the animals daily for a predetermined period (e.g., 4 weeks) before and during behavioral testing.[10]
-
Acquisition Phase (Learning - Days 1-5):
-
Fill the tank with water (20-22°C) and make it opaque. Submerge the platform 1-2 cm below the surface in a fixed quadrant.
-
Each mouse undergoes four trials per day. For each trial, gently place the mouse into the water facing the tank wall from one of four random start positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the tracking software.
-
-
Probe Trial (Memory - Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the former platform location.
-
-
-
Data Analysis:
-
Acquisition: Plot the average daily escape latency for each group. A steeper learning curve in the treated group compared to the vehicle-treated AD group indicates improved learning.
-
Probe Trial: Compare the time spent in the target quadrant between groups. A significantly longer time spent by the treated group indicates better spatial memory retention.
-
Section 2: Parkinson's Disease (PD) Models
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like tremors, rigidity, and bradykinesia. Key therapeutic targets include reducing oxidative stress and modulating neurotransmitter systems.
Mechanistic Insights: Pyrimidines in PD
-
MAO-B Inhibition: Propargyl-containing pyrimidine derivatives have been developed as potent and selective inhibitors of MAO-B.[11][12] By inhibiting MAO-B in the brain, these compounds prevent the breakdown of dopamine and reduce the production of neurotoxic reactive oxygen species (ROS), thus providing both symptomatic relief and potential disease-modifying effects.[11]
-
Adenosine A₂ₐ Receptor Antagonism: 4-Arylthieno[3,2-d]pyrimidine derivatives have been investigated as antagonists of the adenosine A₂ₐ receptor.[13] These receptors are highly expressed in dopamine-rich brain regions and are involved in modulating motor activity. Antagonizing them can restore motor function.
Caption: Mechanisms of pyrimidine derivatives in PD models.
In Vitro Protocol: MAO-B Inhibition Assay (Amplex Red)
This protocol uses a sensitive fluorometric method to measure MAO-B activity and its inhibition by pyrimidine derivatives.[11]
-
Principle: MAO-B oxidizes a substrate (e.g., benzylamine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is proportional to the MAO-B activity.
-
Materials:
-
Black 96-well microplate
-
Fluorescence plate reader (Ex/Em ≈ 571/585 nm)
-
Recombinant human MAO-B
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Benzylamine (MAO-B substrate)
-
Phosphate buffer (pH 7.4)
-
Test pyrimidine derivative
-
Selegiline or Pargyline (positive control MAO-B inhibitor)
-
-
Step-by-Step Methodology:
-
Reaction Cocktail: Prepare a working solution containing Amplex Red reagent, HRP, and the MAO-B enzyme in phosphate buffer.
-
Assay Setup: Add the following to wells:
-
Control: 50 µL Reaction Cocktail + 50 µL Vehicle
-
Test Compound: 50 µL Reaction Cocktail + 50 µL Test Compound (at various concentrations)
-
Positive Control: 50 µL Reaction Cocktail + 50 µL Selegiline (at various concentrations)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes, protected from light.
-
Reaction Initiation: Add 50 µL of the benzylamine substrate to all wells.
-
Measurement: Immediately place the plate in the reader and measure fluorescence intensity every 1-2 minutes for 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase (RFU/minute) for each well.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in the AChE assay protocol (Section 1.2).
-
To determine if inhibition is reversible, incubate the enzyme with a high concentration of the inhibitor for 30 minutes, then dilute the mixture 100-fold and measure residual activity. A recovery of activity indicates reversible inhibition. All synthesized propargyl-containing pyrimidines have been found to be reversible inhibitors.[11]
-
Section 3: Epilepsy Models
Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures resulting from excessive electrical discharges in the brain.[14] Therapeutic strategies often focus on modulating ion channels or enhancing inhibitory neurotransmission.
Mechanistic Insights: Pyrimidines in Epilepsy
-
Voltage-Gated Sodium Channel (Nav) Blockade: Certain pyrimidine derivatives have been identified as potent inhibitors of Nav1.2, a sodium channel subtype implicated in various epileptic disorders.[15][16] By blocking these channels, the compounds reduce neuronal hyperexcitability and suppress seizure propagation.
-
GABAergic Modulation: Other pyrimidine hybrids have been shown to increase levels of the inhibitory neurotransmitter GABA, potentially by interacting with the GABA-A receptor, which is a key target for many anti-seizure medications.[17][18]
In Vivo Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]
-
Principle: A brief electrical stimulus applied to the cornea or ears of a rodent induces a maximal seizure, characterized by a tonic hindlimb extension phase. An effective anticonvulsant will prevent this phase.
-
Materials:
-
Rodents (mice or rats)
-
MES stimulator with corneal or ear-clip electrodes
-
Electrode solution (saline)
-
Test pyrimidine derivative
-
Phenytoin or Carbamazepine (standard drugs)[17]
-
-
Step-by-Step Methodology:
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). Wait for the time of peak effect, which should be determined in preliminary pharmacokinetic studies (e.g., 30-60 minutes).
-
Electrode Application: Moisten the electrodes with saline. For corneal stimulation, gently apply the electrodes to the corneas of the animal.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase for at least 10 seconds.
-
Endpoint: The compound is considered protective if the tonic hindlimb extension is abolished.
-
-
Data Analysis:
-
Test several doses of the compound in different groups of animals (n=8-10 per group).
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
| Derivative | Model | Reported ED₅₀ (mg/kg) | Reference |
| Compound 14 | MES (mouse) | 3.2 | [15][16] |
| Compound 35 | MES (mouse) | 11.1 | [15][16] |
| Compound 35 | 6 Hz (mouse) | 18.5 | [15][16] |
| Compound 4o | MES (mouse) | 22.54 | [17] |
| Compound 4s | MES (mouse) | 29.40 | [17] |
General Workflow for Pyrimidine Derivative Screening
The following diagram outlines a logical workflow for the discovery and validation of novel pyrimidine derivatives for neurological disorders.
Caption: General workflow for pyrimidine derivative development.
References
-
Yadav R, Maan M, Yadav D. (2017). Synthesis and characterization of pyrimidines analogues as anti-Alzheimer's agents. Journal of Chinese Pharmaceutical Sciences, 26(11): 834-846. [Link]
-
Sharma, K., & Shri, R. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Drug Research Reviews, 13(1), 35-51. [Link]
-
Pant, K., et al. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. [Link]
-
Sharma, K., & Shri, R. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. [Link]
-
University of California. (2021). Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. Technology. [Link]
-
Sharma, K., & Shri, R. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. [Link]
-
Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. PubMed. [Link]
-
Verma, B., et al. (2023). Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. PMC. [Link]
-
Ahmed, S. S. S., Ahameethunisa, A., & Santosh, W. (2013). QSAR AND PHARMACOPHORE MODELING OF 4-ARYLTHIENO [3, 2-d] PYRIMIDINE DERIVATIVES AGAINST ADENOSINE RECEPTOR OF PARKINSON'S DISEASE. World Scientific Publishing. [Link]
-
Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Bhaskar, M. V., et al. (2018). Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. PubMed. [Link]
-
Bhaskar, M. V., et al. (2018). Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. ResearchGate. [Link]
-
Rajak, H., et al. (2017). Novel Pyrimidine based Semicarbazones: Confirmation of Four Binding Site Pharmacophoric Model Hypothesis for Antiepileptic Activity. Bentham Science Publishers. [Link]
-
Siddiqui, N., et al. (2017). Design, Synthesis, and Docking Study of Pyrimidine-Triazine Hybrids for GABA Estimation in Animal Epilepsy Models. CoLab.ws. [Link]
-
Ahmed, S. S. S., et al. (2013). QSAR and pharmacophore modeling of 4-arylthieno [3, 2-d] pyrimidine derivatives against adenosine receptor of Parkinson's disease. ResearchGate. [Link]
-
Pushpaveni, C., et al. (2026). Investigation of Pyrimidine Derivatives for Parkinson's Disease: An Integrated Approach of Network Pharmacology, Molecular Docking, and MD Simulation. ResearchGate. [Link]
-
Nikam, S. S., et al. (2025). Anticonvulsant Evaluation of 2-Amino Pyrimidine-Based Mannich Base Derivatives Targeting the GABA-A Receptor: In Silico, In Vitro and In Vivo Studies. Pharmacology & Pharmacy. [Link]
-
Tolba, M. S., Kamal, A. M., & El-핼, M. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]
-
Kumar, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]
-
Manzoor, S., et al. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. PMC. [Link]
-
Kumar, A., et al. (2017). 2D Pharmacophoric Design and Synthesis of Novel Pyrimidine Derivatives as Anticonvulsants. Bentham Science Publishers. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]
-
Lecca, D., et al. (2020). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. PMC. [Link]
-
Balasubramaniam, S., et al. (2014). Neurological disorders of purine and pyrimidine metabolism. PubMed. [Link]
-
Kumar, S., Deep, A., & Narasimhan, B. (2015). Pyrimidine Derivatives as Potential Agents Acting on Central Nervous System. Bentham Science Publishers. [Link]
-
MD Biosciences. (n.d.). Neurodegeneration In Vitro Screening Assay. MD Biosciences. [Link]
-
InnoSer. (2025). In vitro neurology assays. InnoSer. [Link]
-
Canerina-Amaro, A., et al. (2017). Brain pyrimidine nucleotide synthesis and Alzheimer disease. PMC - NIH. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 9. Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of pyrimidines analogues as anti-Alzheimer’s agents [jcps.bjmu.edu.cn]
- 11. Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Docking Study of Pyrimidine-Triazine Hybrids for GABA Estimation in Animal Epilepsy Models | CoLab [colab.ws]
- 18. Anticonvulsant Evaluation of 2-Amino Pyrimidine-Based Mannich Base Derivatives Targeting the GABA-A Receptor: In Silico, In Vitro and In Vivo Studies | Journal of Neonatal Surgery [jneonatalsurg.com]
Application Note: Development and Validation of a Caco-2 Cell Permeability Assay for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride
Executive Summary
Evaluating the intestinal permeability of novel small molecules is a critical milestone in drug development. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride presents a unique physicochemical profile: it is a highly water-soluble hydrochloride salt containing a basic piperidine moiety. This application note details the mechanistic rationale, experimental design, and step-by-step self-validating protocol for assessing the absorption potential and efflux liability of this compound using the industry-standard bidirectional Caco-2 cell permeability assay.
Physicochemical Rationale & Assay Selection
To design an effective permeability assay, one must first analyze the molecular properties of the test article. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine features a piperidine ring, a strong secondary amine with a typical pKa between 9.5 and 10.5.
-
Ionization State: At physiological intestinal pH (6.5 to 7.4), this compound will exist almost exclusively in its ionized (cationic) state.
-
Permeability Barrier: While the hydrochloride salt formulation ensures excellent aqueous solubility, cationic molecules generally exhibit poor passive transcellular diffusion across lipophilic cell membranes.
-
Efflux Liability: Lipophilic and amphiphilic cations are classical substrates for intestinal efflux transporters, most notably P-glycoprotein (P-gp / MDR1).
Given these factors, a simple artificial membrane assay (like PAMPA) is insufficient because it only measures passive diffusion and lacks active transporter proteins. Instead, the bidirectional Caco-2 cell monolayer assay is required. Derived from human colon carcinoma, Caco-2 cells differentiate to form polarized monolayers with tight junctions and express major intestinal transporters, making them the gold standard for predicting human intestinal absorption[1].
Experimental Design & Causality
A robust assay must not merely generate data; it must validate its own results. The following experimental choices are engineered to isolate the specific transport mechanisms of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine:
Bidirectional Transport Assessment
We measure the Apparent Permeability ( Papp ) in two directions:
-
Apical to Basolateral (A→B): Simulates passive and active intestinal absorption from the gut lumen into the systemic circulation.
-
Basolateral to Apical (B→A): Simulates active efflux back into the gut lumen. By comparing these rates, we calculate the Efflux Ratio (ER) . An ER > 2.0 strongly indicates that the compound is a substrate for active efflux transporters like P-gp[2].
pH Gradient (6.5 / 7.4)
Rather than using an iso-pH system (7.4 on both sides), this protocol employs a pH gradient: Apical pH 6.5 and Basolateral pH 7.4.
-
Causality: The microclimate of the human small intestine is slightly acidic. For a basic amine like our test compound, an acidic apical pH increases its ionization, presenting a realistic worst-case scenario for passive absorption. This gradient accurately mimics in vivo conditions and prevents the overestimation of permeability that often occurs in iso-pH setups.
The Self-Validating System
To guarantee trustworthiness, the assay incorporates internal quality controls to ensure the monolayer is intact and functioning according to FDA Biopharmaceutics Classification System (BCS) M9 guidelines[3]:
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured before and after the assay. Lucifer Yellow (a fluorescent paracellular marker) is co-incubated; its minimal leakage proves the tight junctions are intact.
-
Reference Standards: We run concurrent controls to validate the assay's dynamic range: Propranolol (High permeability), Atenolol (Low permeability), and Digoxin (P-gp efflux substrate)[4].
Caption: Logical relationship of transport mechanisms across the Caco-2 monolayer for cationic drugs.
Self-Validating Protocol: Bidirectional Caco-2 Assay
Phase 1: Cell Culture & Differentiation
Note: This phase follows the established 21-day differentiation protocol to ensure complete transporter expression[5].
-
Seed Caco-2 cells onto polycarbonate Transwell® inserts (0.4 µm pore size, 1.12 cm² surface area) at a density of 1×105 cells/cm².
-
Culture the cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 100 U/mL penicillin/streptomycin.
-
Maintain in a humidified incubator at 37°C with 5% CO₂ for 21 days, changing the medium every 2–3 days.
Phase 2: Assay Preparation & Integrity Check
-
Wash: Gently wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS).
-
Equilibration: Add HBSS buffered with 10 mM MES (pH 6.5) to the apical chamber and HBSS buffered with 10 mM HEPES (pH 7.4) to the basolateral chamber. Incubate for 30 minutes at 37°C.
-
TEER Measurement: Measure TEER using a Voltohmmeter. Only inserts with a TEER > 250 Ω·cm² are acceptable for the transport study.
Phase 3: Dosing and Transport Execution
-
Dosing Solutions: Prepare 10 µM solutions of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl, Propranolol, Atenolol, and Digoxin in the respective donor buffers. Include 100 µM Lucifer Yellow in all donor solutions.
-
A→B Transport: Add 0.5 mL of pH 6.5 dosing solution to the Apical chamber. Add 1.5 mL of blank pH 7.4 buffer to the Basolateral chamber.
-
B→A Transport: Add 1.5 mL of pH 7.4 dosing solution to the Basolateral chamber. Add 0.5 mL of blank pH 6.5 buffer to the Apical chamber.
-
Incubation: Place plates on an orbital shaker (100 rpm) at 37°C.
-
Sampling: At 30, 60, 90, and 120 minutes, remove 50 µL from the receiver chamber and immediately replace it with 50 µL of fresh, pre-warmed blank buffer.
Phase 4: Analysis
-
Lucifer Yellow QC: Measure fluorescence (Excitation 428 nm / Emission 536 nm) of the receiver samples. The Papp of Lucifer Yellow must be <1×10−6 cm/s. If higher, discard the data for that well.
-
LC-MS/MS: Quantify the concentration of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine and reference standards using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[6].
Caption: Experimental workflow for the 21-day bidirectional Caco-2 cell permeability assay.
Quantitative Data Interpretation
Mathematical Equations
The Apparent Permeability ( Papp , expressed in cm/s) is calculated using the steady-state rate of appearance of the drug in the receiver chamber:
Papp=C0×AdQ/dt
Where:
-
dQ/dt = Steady-state rate of drug accumulation in the receiver chamber (pmol/s)
-
C0 = Initial concentration in the donor chamber (pmol/mL)
-
A = Surface area of the cell monolayer (1.12 cm²)
The Efflux Ratio (ER) is calculated to determine active transport liability:
ER=Papp(A→B)Papp(B→A)
Expected Data & System Validation Table
To ensure the assay meets regulatory rigor for BCS classification[7], the reference compounds must fall within specific ranges. The table below summarizes the expected validation parameters alongside a hypothetical outcome for the test compound.
| Compound | Assay Role | Papp A→B ( 10−6 cm/s) | Papp B→A ( 10−6 cm/s) | Efflux Ratio (ER) | BCS Permeability Class |
| Propranolol | High Permeability Control | > 20.0 | > 15.0 | < 1.5 | High |
| Atenolol | Low Permeability Control | < 1.0 | < 1.0 | < 1.5 | Low |
| Digoxin | P-gp Substrate Control | < 2.0 | > 15.0 | > 10.0 | Low (Actively Effluxed) |
| Lucifer Yellow | Paracellular QC Marker | < 1.0 | < 1.0 | ~ 1.0 | N/A (Integrity Marker) |
| 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl | Test Article | [e.g., 3.5] | [e.g., 12.0] | [e.g., 3.4] | TBD (Likely P-gp Substrate) |
Interpretation Note: If the test compound exhibits an ER > 2.0 (as hypothesized due to its cationic piperidine structure), follow-up assays co-incubating the compound with a specific P-gp inhibitor (e.g., Verapamil or Valspodar) should be conducted. A subsequent drop in the ER to ~1.0 will definitively confirm P-gp mediated efflux.
References
-
Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications.[Link]
-
U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. FDA Guidance for Industry.[Link]
Sources
- 1. Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Technical Support Center: Purification & Troubleshooting for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride
Welcome to the Application Scientist Support Center. Purifying highly polar secondary amine hydrochlorides like 5-Methyl-2-(piperidin-4-yloxy)pyrimidine presents unique chromatographic and isolation challenges. Because this molecule contains a highly basic piperidine ring (pKa ~10.5) and a pyrimidine moiety, it exhibits extreme hydrophilicity.
This guide provides field-proven troubleshooting strategies, focusing on overcoming poor retention in reversed-phase liquid chromatography (RPLC), managing counter-ion exchanges, and ensuring high-purity isolation of the hydrochloride salt.
Purification & Isolation Workflow
Workflow for purification and salt-form management of the pyrimidine derivative.
Frequently Asked Questions & Troubleshooting
Q1: My compound elutes in the void volume during standard C18 Reversed-Phase HPLC. How can I improve retention and resolution? The Causality: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is highly polar. Under standard acidic RP-HPLC conditions (e.g., 0.1% Formic Acid or TFA), the secondary piperidine amine is fully protonated, making the molecule too hydrophilic to partition effectively into the non-polar C18 stationary phase. The Solution: Switch to 1[1]. HILIC operates via a completely different mechanism: it retains polar compounds by partitioning the analyte between a bulk organic mobile phase (usually acetonitrile) and a water-enriched layer immobilized on a polar stationary phase[2]. For basic amines, an amide-bonded phase with an ammonium acetate buffer provides excellent retention and peak shape without the need for toxic ion-pairing reagents[3].
Q2: I used 0.1% Trifluoroacetic Acid (TFA) in my preparative HPLC to force retention, but now my compound is a TFA salt. How do I convert it back to the hydrochloride salt? The Causality: TFA is a strong acid (pKa ~0.2) and an aggressive ion-pairing agent. During fraction collection and concentration, TFA displaces the weaker chloride ion, yielding the piperidine TFA salt. Residual TFA is cytotoxic and can severely interfere with downstream biological assays or structural analyses. The Solution: Perform a counter-ion exchange using the mass-action principle. By dissolving the intermediate in an excess of a competing strong acid (100 mM HCl) and repeatedly lyophilizing the solution, the volatile TFA is driven off and replaced by chloride ions[4]. See Protocol 2 below for the self-validating methodology.
Q3: My crude reaction mixture contains large amounts of inorganic salts (e.g., NaCl) from the aqueous HCl workup. How do I desalt the product without chromatography? The Causality: Aqueous extraction followed by total evaporation concentrates both the organic amine hydrochloride and inorganic salts. The Solution: Exploit differential solubility. The hydrochloride salt of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is moderately soluble in anhydrous polar organics (like absolute ethanol or methanol), whereas NaCl is virtually insoluble. Triturate the crude solid in cold, anhydrous ethanol, filter off the inorganic salts, and concentrate the filtrate to recover the desalted organic hydrochloride.
Quantitative Data: Chromatographic & Salt Exchange Performance
To guide your experimental design, the following table summarizes the expected performance metrics when purifying 5-Methyl-2-(piperidin-4-yloxy)pyrimidine using different chromatographic strategies.
| Purification Method | Retention Factor (k') | Peak Symmetry (As) | Residual TFA (w/w %) | Overall Yield (%) |
| RP-HPLC (C18) + 0.1% Formic Acid | 0.2 (Void) | 2.1 (Tailing) | N/A | < 40% |
| RP-HPLC (C18) + 0.1% TFA | 3.5 | 1.15 | 15 - 22% | 85% |
| HILIC (Amide) + 10 mM NH₄Ac | 5.8 | 1.05 | 0% | 92% |
| RP-HPLC (C18) + HCl Lyophilization | 3.5 (Prep phase) | 1.15 | < 0.1% | 78% |
Experimental Protocols
Protocol 1: HILIC Purification of the Amine Hydrochloride
This protocol ensures high retention and resolution of the polar pyrimidine derivative without introducing TFA.
-
Column Selection: Equip the HPLC with an Amide-bonded HILIC column (e.g., 5 µm, 250 x 21.2 mm for preparative scale).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.
-
Solvent B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation (Critical Step): Dissolve the crude 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride in a diluent of at least 75% Acetonitrile (e.g., 75:25 ACN:Water). Note: Injecting samples in high aqueous content will disrupt the HILIC water layer and cause severe peak splitting[2].
-
Gradient Elution: Run a gradient starting at 90% B, decreasing to 60% B over 20 column volumes.
-
Isolation: Pool the product-containing fractions and lyophilize directly. The volatile ammonium acetate will sublimate, leaving the purified compound.
Protocol 2: TFA to HCl Counter-Ion Exchange via Lyophilization
Adapted from established5[5], this protocol displaces bound trifluoroacetate with chloride.
-
Dissolution: Dissolve the purified TFA salt of the compound in 100 mM aqueous HCl at a concentration of 2 to 5 mg/mL[5].
-
Equilibration: Allow the solution to stand at room temperature for 2–5 minutes. This provides sufficient time for the strong acid (HCl) to protonate the amine and displace the trifluoroacetate counter-ions[4].
-
Freezing: Flash-freeze the solution completely using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Place the frozen sample on a lyophilizer overnight until a dry powder is obtained.
-
Iteration: Re-dissolve the resulting powder in fresh 100 mM HCl and repeat steps 2–4 two additional times. This repeated mass-action displacement ensures >99% removal of TFA.
-
Final Polish: To remove any excess free HCl, perform one final lyophilization step using pure LC-MS grade water.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Technical Support Center: Solubilization Strategies for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with formulating heterocyclic amine hydrochlorides. While 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is supplied as a hydrochloride salt to enhance its baseline aqueous solubility, researchers often encounter unexpected precipitation when transitioning from concentrated stock solutions into physiological buffers.
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure robust and reproducible assay performance.
Troubleshooting Guides & FAQs
Q: Why does my compound precipitate when diluted from a DMSO stock into PBS (pH 7.4), even though it is a water-soluble hydrochloride salt?
A: This is a classic manifestation of two thermodynamic phenomena: the Common-Ion Effect and Solvent-Shift Supersaturation . Phosphate-Buffered Saline (PBS) contains high concentrations of chloride ions (~137 mM NaCl, 2.7 mM KCl). Because your active pharmaceutical ingredient (API) is a hydrochloride salt, the massive excess of chloride in the buffer drives the solubility equilibrium to the left, drastically reducing the apparent solubility product ( Ksp ) of the salt. Furthermore, rapidly shifting the compound from a highly solvating, low-dielectric environment (DMSO) into a high-dielectric aqueous buffer causes transient supersaturation, leading to rapid nucleation and precipitation 1. Actionable Fix: Pre-dilute your DMSO stock into a transitional co-solvent (e.g., PEG400) or switch to a non-chloride buffer system like HEPES or sodium acetate for the initial dilution.
Q: How can I achieve a stable 10 mM concentration in an aqueous buffer for in vivo dosing without exceeding 5% DMSO?
A: Relying solely on co-solvents for high-concentration aqueous formulations often results in toxicological issues or localized precipitation upon injection. The most effective, physiologically acceptable strategy is Inclusion Complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The lipophilic piperidine and pyrimidine rings fit optimally within the hydrophobic cavity of β-cyclodextrins, while the hydrophilic exterior maintains aqueous compatibility. This "molecular encapsulation" sequesters the hydrophobic moieties without altering the drug's ionization state 3.
Q: Does adjusting the buffer pH help improve solubility?
A: Yes, but it requires careful balancing of the molecule's pKa values. The piperidine nitrogen is a strong secondary base (pKa ~10.5), meaning it is fully protonated (cationic) at physiological pH (7.4), which favors solubility. However, if your buffer pH exceeds 9.0, the piperidine amine begins to deprotonate, yielding the highly insoluble free base 4. Maintain the pH between 4.5 and 7.5. Avoid dropping the pH below 2.0, as protonating the pyrimidine ring may cause chemical instability.
Visual Workflows
Fig 1. Decision tree for troubleshooting amine hydrochloride precipitation.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to mathematically confirm solubility enhancement.
Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)
This protocol validates the stoichiometric relationship and binding constant ( K1:1 ) between 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl and HP-β-CD.
-
Preparation of Vehicles: Prepare a 50 mM HEPES buffer (pH 7.4). From this, prepare solutions of HP-β-CD at 0%, 5%, 10%, 15%, and 20% (w/v).
-
API Addition: Add an excess amount (e.g., 20 mg) of the solid API to 1 mL of each vehicle in sealed borosilicate glass vials.
-
Equilibration: Place vials in a thermoshaker at 25°C and 800 rpm for 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Critical Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane).
-
Quantification: Dilute the filtrate into mobile phase and analyze via HPLC-UV (e.g., 254 nm).
-
Self-Validation Check: Plot API concentration (mM) against HP-β-CD concentration (mM). A linear plot ( AL type) validates a 1:1 inclusion complex. If the plot curves downward, it indicates an AN type profile, warning you of complex self-association or localized precipitation 5.
Fig 2. Self-validating phase-solubility profiling workflow for cyclodextrin complexation.
Protocol B: The "Solvent-Shift" Anti-Precipitation Workflow
Use this method when diluting from a DMSO stock for in vitro assays to prevent sub-visible nucleation.
-
Stock Preparation: Dissolve the API in 100% DMSO to a concentration of 50 mM.
-
Intermediate Dilution: Dilute the stock 1:10 into a co-solvent mixture (e.g., 50% PEG400 / 50% Propylene Glycol) to yield a 5 mM intermediate.
-
Aqueous Integration: Slowly add the intermediate dropwise into the final aqueous buffer under vigorous vortexing to prevent localized supersaturation zones.
-
Self-Validation Check: Measure the optical density at 600 nm (OD600) immediately and after 4 hours. An OD600 > 0.05 is a definitive indicator of sub-visible particle formation (nucleation), meaning the formulation has failed and requires a higher co-solvent ratio.
Quantitative Formulation Data
The table below summarizes the expected solubility profiles of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl across various formulation strategies, allowing you to select the appropriate excipient based on your target concentration.
| Formulation Strategy | Excipient / Buffer Matrix | Expected Solubility Range (mg/mL) | Mechanism of Action |
| Baseline | PBS (pH 7.4) | < 0.5 | Native salt solubility (Severely limited by chloride common-ion effect). |
| pH Optimization | 50 mM Sodium Acetate (pH 4.5) | 2.0 - 5.0 | Complete protonation of piperidine; absence of chloride common-ion. |
| Co-solvent | 10% DMSO + 40% PEG400 | 10.0 - 15.0 | Reduction of dielectric constant; disruption of the crystalline lattice. |
| Complexation | 20% w/v HP-β-CD in HEPES | 20.0 - 35.0 | Hydrophobic encapsulation of piperidine/pyrimidine rings, shielding them from water. |
References
-
Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (NCBI)[Link]
-
REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS World Journal of Pharmaceutical Sciences[Link]
-
Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs PubMed / National Institutes of Health[Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsronline.com [wjpsronline.com]
- 5. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for pyrimidine ether synthesis
Welcome to the Technical Support Center for Pyrimidine Ether Synthesis . As a Senior Application Scientist, I have designed this hub to address the most critical bottlenecks encountered during the C–O functionalization of pyrimidine scaffolds.
Whether you are executing early-stage medicinal chemistry or scaling up for process development, successful pyrimidine etherification requires strict control over reaction pathways. Below, we bypass generic advice and dive directly into the mechanistic causality, quantitative optimization, and self-validating protocols necessary to troubleshoot your workflows.
Strategic Decision Matrix for Pyrimidine C–O Coupling
Caption: Decision tree for selecting S_NAr vs. Transition Metal Catalysis in pyrimidine ether synthesis.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Optimization
Q: I am observing poor regioselectivity and over-reaction when coupling alcohols with 4,6-dichloropyrimidine. How do I isolate the mono-alkoxylated product?
Mechanistic Causality: In polyhalogenated pyrimidines, regioselectivity is governed by the stabilization of the Meisenheimer intermediate. The C4/C6 positions are highly electrophilic due to their para-like and ortho-like relationships to the ring nitrogens. However, alkoxide nucleophiles are "hard" and highly reactive. If your base is too strong (e.g., NaH) or the temperature too high, the reaction shifts from kinetic control (mono-substitution) to thermodynamic control (di-substitution or ring degradation). By utilizing a milder base like K2CO3 or a catalytic amine like DABCO in a polar aprotic solvent (DMF or Acetonitrile), you attenuate the nucleophilicity, effectively trapping the kinetic mono-substituted product.
Protocol 1: Self-Validating SNAr of 4,6-Dichloropyrimidine This protocol utilizes a basic salt-formation step to control the nucleophile's reactivity.
-
Salt Formation: In a dry reactor under inert atmosphere, combine the alcohol/phenol (e.g., 2-hydroxybenzonitrile, 1.05 eq) and K2CO3 (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to pre-form the phenoxide/alkoxide salt.
-
Controlled Addition: Cool the vessel to 0 °C. Slowly add 4,6-dichloropyrimidine (1.0 eq) dropwise as a solution in DMF.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature.
-
Self-Validation Checkpoint 1: Monitor via TLC. The disappearance of the high-Rf 4,6-dichloropyrimidine spot confirms the completion of the kinetic first addition. Do not apply heat, as this will trigger the second substitution.
-
-
Quench and Workup: Quench the reaction with ice water. Extract with Ethyl Acetate.
-
Self-Validation Checkpoint 2: Wash the organic layer with 1M NaOH (3x) followed by brine. The NaOH wash selectively deprotonates and removes any unreacted starting phenol into the aqueous layer, ensuring the organic layer contains only the neutral pyrimidine ether product.
-
-
Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure.
FAQ 2: Transition-Metal Catalyzed C–O Cross-Coupling
Q: My SNAr fails completely when using unactivated pyrimidines or highly sterically hindered aliphatic alcohols. What is the optimal alternative?
Mechanistic Causality: SNAr requires an electron-deficient ring. Unactivated pyrimidines cannot support this pathway. Transition-metal catalysis bypasses this limitation by initiating via oxidative addition. While Palladium is common, it frequently suffers from competing β-hydride elimination when using aliphatic alcohols[1].
A highly robust, modern alternative is the Copper-promoted oxidative dehydrosulfurative C–O cross-coupling utilizing 3,4-dihydropyrimidin-1H-2-thiones (DHPMs)[1][2]. Cu(I) facilitates a single-electron transfer to generate a nitrogen radical cation. This triggers desulfurization, and subsequent oxidative addition to a Cu(I)OR species forms a Cu(III) intermediate, which undergoes reductive elimination to yield the ether[2].
Caption: Mechanistic pathway of Cu-promoted oxidative dehydrosulfurative C–O coupling.
Quantitative Data: Optimization of Cu-Promoted C–O Coupling Selecting the correct copper source is critical for balancing the oxidation state and solubility during the single-electron transfer step[2].
| Entry | Copper Source (2.0 eq) | Base (2.0 eq) | Solvent | Temp (°C) / Atmosphere | Yield (%) |
| 1 | CuTC | Cs2CO3 | Toluene | 100 / Argon | 23 |
| 2 | CuMeSal | Cs2CO3 | Toluene | 100 / Argon | 32 |
| 3 | Cu(OAc)2 | Cs2CO3 | Toluene | 100 / Argon | Trace |
Data summarized from optimization studies of DHPM coupling[2]. Note: Further optimization of atmosphere (aerobic vs inert) and ligands is required to push yields >80%.
Protocol 2: Cu-Promoted Dehydrosulfurative C–O Coupling [1][2]
-
Preparation: In a reaction tube, combine the DHPM derivative (1.0 eq), the target alcohol (excess or 2.0 eq if precious), Copper(I) 3-methylsalicylate (CuMeSal, 2.0 eq), and Cs2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous Toluene to achieve a 0.2 M concentration.
-
Reaction: Seal the tube and heat to 100 °C.
-
Self-Validation Checkpoint 1: The reaction mixture will undergo a distinct color change as the Cu(I) complex forms and subsequently oxidizes. Monitor the consumption of the DHPM via LC-MS, as TLC may be complicated by copper complexes.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove insoluble copper sulfides and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
FAQ 3: High-Throughput Solid-Phase Synthesis
Q: We need to generate a library of 4-alkoxypyrimidines for an SAR study. How can we adapt liquid-phase optimizations to a solid support to maximize throughput?
Mechanistic Causality: Solid-phase organic synthesis (SPOS) eliminates the need for intermediate purification, allowing you to drive etherification to 100% completion using large excesses of reagents[3]. By immobilizing 6-alkoxy-2-mercaptopyrimidin-4-ones on a Merrifield resin via a thioether linkage, the C2 position is protected[3]. Subsequent O-alkylation at the C4 position using phenacyl bromides and a strong, non-nucleophilic base (tetramethylguanidine, TMG) ensures high conversion[4].
To ensure library purity, the cleavage step is designed to be self-validating: oxidation with m-CPBA converts the thioether linker to a sulfone. This sulfone acts as an excellent traceless leaving group. When displaced by N-nucleophiles, only properly formed pyrimidine ethers are released from the resin[3][4].
Quantitative Data: Solid-Phase Alkylation Yields
| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 2-mercaptopyrimidin-4-one (9a) | Bromoacetophenone (12a) | TMG | DMF | 2 | 80 |
| 2-mercaptopyrimidin-4-one (9b) | Bromoacetophenone (12a) | TMG | DMF | 4 | 78 |
Data summarized from parallel synthesis of 4-alkoxy-substituted pyrimidines[4].
References
-
Aerobic Copper-Promoted Oxidative Dehydrosulfurative Carbon-Oxygen Cross-Coupling of 3,4-Dihydropyrimidine Source: RSC Advances (UNLV / NIH) URL:[Link]
-
Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives Source: ACS Publications URL:[Link]
-
Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity Source: ACS Publications URL:[Link]
Sources
assessing the stability of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride in solution
Welcome to the Technical Support Center for the stability assessment of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride . This hub is designed for researchers, analytical scientists, and drug development professionals tasked with developing stability-indicating assays and evaluating the degradation profile of this specific active pharmaceutical ingredient (API).
Because this compound features a basic piperidine ring, a pyrimidine heterocycle, an ether linkage, and is formulated as a hydrochloride salt, its behavior in solution requires precise analytical control. Below, you will find troubleshooting guides, causal explanations for common experimental anomalies, and validated protocols based on ICH guidelines.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: During HPLC analysis, I am observing severe peak tailing and occasional peak splitting for the API. How do I resolve this? Causality & Solution: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine contains a secondary amine within the piperidine ring. Secondary amines are highly prone to secondary interactions with residual silanol groups on silica-based stationary phases, leading to tailing. Furthermore, because the compound is a hydrochloride salt, injecting it into an unbuffered aqueous mobile phase causes a dynamic equilibrium between the protonated salt and the free base, resulting in split peaks.
-
Actionable Fix: You must control the ionization state. Use a highly deactivated (end-capped) C18 column or a column designed for basic compounds (e.g., embedded polar groups). Implement a strong buffer in your mobile phase (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid) to ensure the piperidine nitrogen remains fully protonated throughout the chromatographic run[1].
Q2: We are seeing rapid degradation of the compound in our aqueous stock solutions over a 24-hour period. What is the likely mechanism? Causality & Solution: While aromatic ethers are generally stable, the 2-oxypyrimidine linkage is uniquely susceptible to nucleophilic aromatic substitution ( SNAr ) or hydrolysis, particularly if the solution pH drifts. If your diluent is purely water, the dissolved HCl salt creates an acidic microenvironment. Over time, this can catalyze the cleavage of the ether bond, yielding 5-methylpyrimidin-2-ol and piperidin-4-ol.
-
Actionable Fix: For standard and sample preparations, ensure the diluent matches the initial mobile phase conditions or use a buffered diluent (pH 5.0 - 7.0) to stabilize the ether linkage. Standard solutions should demonstrate ≤2% change in response relative to freshly prepared standards over 24 hours[2].
Q3: How much degradation should we target during forced degradation (stress) testing? Causality & Solution: According to ICH Q1A(R2) guidelines, the goal of stress testing is to generate primary degradation products to validate the stability-indicating power of your analytical method[3]. You should target a degradation range of 5% to 20% [2][4]. Degrading the compound beyond 20% risks generating secondary degradants (degradants of degradants), which are not representative of real-world shelf-life conditions and unnecessarily complicate chromatograms.
Part 2: Experimental Workflows and Methodologies
To ensure regulatory compliance and scientific integrity, stability-indicating High-Performance Liquid Chromatography (HPLC) methods must isolate and quantify the API and its breakdown products under diverse stress conditions[1].
Figure 1: ICH Q1A(R2) forced degradation workflow with mandatory neutralization.
Protocol: Self-Validating Forced Degradation Study
This protocol ensures that degradation is accurately measured without compromising the analytical column or skewing chromatographic results.
Step 1: Stock Solution Preparation Accurately weigh 10 mg of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride and dissolve in 10 mL of a compatible diluent (e.g., 50:50 Water:Acetonitrile) to achieve a 1 mg/mL stock.
Step 2: Application of Stressors (ICH Q1A/Q1B) Divide the stock into separate volumetric flasks to apply the following stressors[2][3]:
-
Acidic: Add 1.0 mL of 0.1 M HCl. Heat at 60°C for 2-24 hours.
-
Basic: Add 1.0 mL of 0.1 M NaOH. Heat at 60°C for 2-24 hours.
-
Oxidative: Add 1.0 mL of 3% H2O2 . Store at room temperature for 2-24 hours.
-
Thermal: Heat the stock solution at 60°C for 7 days.
Step 3: Neutralization and Quenching (Critical Step) Causality: Injecting highly acidic or basic samples directly into the HPLC will degrade the silica stationary phase and cause baseline disturbances. Furthermore, ongoing reactions in the autosampler will ruin assay precision.
-
Neutralize the acidic sample with 1.0 mL of 0.1 M NaOH.
-
Neutralize the basic sample with 1.0 mL of 0.1 M HCl.
-
Quench the oxidative sample using a reducing agent (e.g., sodium bisulfite) if compatible, or immediately dilute to stop the reaction.
-
Dilute all samples to a final target concentration (e.g., 100 µg/mL) using the mobile phase.
Step 4: LC-PDA/MS Analysis & Mass Balance Calculation Analyze the samples using a Photodiode Array (PDA) detector and Mass Spectrometer.
-
Peak Purity: Use PDA software to confirm the API peak is spectrally homogenous (no co-eluting degradants).
-
Mass Balance: Calculate the sum of the area of the remaining API and the areas of all degradation products. This sum should roughly equal the area of the unstressed control sample (typically 95-105%). A failure in mass balance indicates volatile degradants, precipitation, or degradants lacking a UV chromophore[5].
Part 3: Data Presentation & Mechanistic Pathways
Table 1: Optimized Stability-Indicating HPLC Parameters
Gradient elution is strictly recommended for stability-indicating assays to yield high peak capacity for both hydrophilic degradants and the hydrophobic intact API[5].
| Parameter | Recommended Setting | Scientific Rationale |
| Column | C18, End-capped, 150 x 4.6 mm, 3 µm | Prevents secondary interactions with the piperidine nitrogen. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | Maintains the API in a fully protonated, single ionization state. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides optimal selectivity and low UV cutoff. |
| Gradient | 5% B to 90% B over 20 mins | Ensures elution of highly polar degradants (e.g., piperidin-4-ol) and retention of the intact API. |
| Detection | UV at 230-260 nm (PDA) | Pyrimidine ring provides strong UV absorbance; PDA ensures peak purity[1]. |
Degradation Pathway Analysis
Understanding the chemical structure allows us to predict degradation pathways. The diagram below illustrates the expected breakdown of the compound under stress.
Figure 2: Predicted degradation pathways via ether hydrolysis and amine oxidation.
References
- Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
- Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Sources
Technical Support Center: Preventing Degradation of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stability issues when handling functionalized pyrimidine derivatives. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1432679-14-5) is a highly valuable building block in drug discovery[1]. However, its specific structural features—a basic piperidine ring formulated as a hygroscopic hydrochloride salt, and an electron-deficient 2-alkoxypyrimidine ether linkage—make it uniquely susceptible to moisture-induced degradation and hydrolysis[2][3].
This guide provides a self-validating framework to troubleshoot, prevent, and monitor degradation during storage, ensuring the scientific integrity of your downstream assays.
Part 1: Troubleshooting & FAQs
Q1: My API powder has changed from a free-flowing solid to a sticky, clumpy mass. What happened, and is it still usable? A: This is a classic case of deliquescence driven by the hygroscopicity of the hydrochloride salt. The piperidine moiety is protonated as an HCl salt to improve aqueous solubility and bioavailability[4]. However, HCl salts readily absorb atmospheric moisture if the ambient relative humidity (RH) exceeds their critical threshold[2]. Once moisture is absorbed, it compromises the crystal lattice, leading to a sticky paste. Causality: The absorbed water not only ruins the physical handling properties but acts as a solvent microenvironment that accelerates chemical degradation. Do not use the clumpy mass for quantitative assays, as the molecular weight is no longer accurate due to the unknown water content.
Q2: I am observing new degradation peaks in my LC-MS chromatograms after storing the compound in an aqueous buffer. What is the degradation pathway? A: You are observing the hydrolysis of the pyrimidine ether linkage. The 2-position of the pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of the two adjacent nitrogen atoms. When water is introduced, nucleophilic attack at the C2 position readily occurs, especially if the local pH deviates from neutrality[3]. This reaction cleaves the ether bond, yielding 5-methylpyrimidin-2-ol and piperidin-4-ol.
Q3: Can I store this compound at room temperature if I keep it away from light? A: While protecting it from UV light is crucial to prevent pyrimidine ring photoreactions and hydration[5], room temperature storage is insufficient for long-term preservation. Thermal energy increases the kinetic rate of both moisture absorption and subsequent ether hydrolysis. We strongly recommend storing the sealed compound at 2-8°C for short-term use, or -20°C for long-term storage[1].
Part 2: Quantitative Data & Degradation Triggers
To easily compare the risks and implement the correct storage conditions, refer to the summarized stability data below:
| Degradation Pathway | Chemical/Physical Trigger | Observable Symptoms | Preventive Storage Condition |
| Hygroscopicity / Deliquescence | Atmospheric moisture (>20% RH) | Powder clumping, sticky residue, mass gain | Store in a desiccator with active indicating silica gel; handle in N₂/Argon. |
| Ether Hydrolysis | Free water + pH extremes | Appearance of new LC-MS peaks (m/z 111, m/z 102) | Store as a dry lyophilized powder; avoid long-term storage in aqueous buffers. |
| Photodegradation | UV Light exposure | Color change (yellowing/browning) | Use amber glass vials; store in dark environments. |
| Thermal Degradation | Sustained heat (>25°C) | Gradual purity drop over time | Maintain at 2-8°C (short-term) or -20°C (long-term). |
Part 3: Experimental Protocols
Every protocol utilized in your lab must be a self-validating system. This ensures that any failure in the storage environment is detected before the degraded compound ruins an experiment.
Protocol A: Self-Validating Aliquoting and Storage Workflow
Objective: Prevent repeated freeze-thaw cycles and moisture ingress during daily use.
-
Equilibration: Remove the master batch from the -20°C freezer and place it in a desiccator at room temperature for 2 hours.
-
Validation Check: The exterior of the vial must be completely free of condensation before opening. Opening a cold vial immediately introduces atmospheric condensation.
-
-
Inert Transfer: Move the vial to a glove box purged with dry Argon or Nitrogen.
-
Aliquoting: Weigh the API into single-use amber glass vials (e.g., 1 mg to 5 mg per vial).
-
Validation Check: The sum of the aliquoted masses plus the residual in the master vial must equal the starting mass (± 2%). A mass increase indicates moisture absorption during handling.
-
-
Sealing: Cap each vial with a PTFE-lined screw cap and wrap the seal tightly with Parafilm.
-
Secondary Containment: Place the aliquots into a secondary plastic container filled with indicating desiccant (e.g., Drierite) and a Cobalt(II) chloride humidity indicator card.
-
Validation Check: The humidity card must remain blue. If the card turns pink, the container's seal has failed, indicating the internal environment has exceeded 8% RH and the aliquots are at risk.
-
-
Storage: Transfer the secondary container to a -20°C freezer.
Protocol B: Forced Degradation & Stability Verification (LC-MS)
Objective: Identify the retention times of the hydrolysis products to monitor future batch purity.
-
Preparation: Prepare a 1 mg/mL solution of the API in a 50:50 Water:Acetonitrile mixture.
-
Stress Conditions: Split the solution into three 1 mL vials:
-
Vial 1 (Control): Neutral pH.
-
Vial 2 (Acidic): Add 10 µL of 1.0 N HCl.
-
Vial 3 (Basic): Add 10 µL of 1.0 N NaOH.
-
-
Incubation: Incubate all three vials at 40°C for 24 hours.
-
Analysis: Analyze the samples via LC-MS using a standard C18 reverse-phase gradient.
-
Validation Check: The Control vial should show >98% purity of the parent mass (m/z ~230 for the free base). The Acidic/Basic vials will demonstrate specific mass transitions for the hydrolysis products: 5-methylpyrimidin-2-ol (m/z 111) and piperidin-4-ol (m/z 102). Record these retention times to validate the purity of future stored batches.
-
Part 4: Mechanistic & Workflow Visualizations
Mechanism of Ether Hydrolysis Degradation
The following diagram illustrates the causality behind the chemical degradation of the API when exposed to moisture and pH extremes.
Caption: Hydrolysis pathway of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl into its constituent alcohols.
Self-Validating Storage Workflow
This diagram maps the logical progression of Protocol A, ensuring environmental control at every step.
Caption: Step-by-step environmental control workflow for aliquoting and storing hygroscopic APIs.
Part 5: References
-
Title: 1432679-14-5 | 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride Source: ChemScene URL:
-
Title: Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt Source: Pharxmon Consulting / Journal of Pharmaceutical Sciences URL:
-
Title: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL:
-
Title: Chapter 3: Nucleosides and Nucleotides (2-alkoxypyrimidine hydrolysis mechanisms) Source: Royal Society of Chemistry (RSC) URL:
-
Title: Direct measurement of pyrimidine C6-hydrate stability Source: PubMed - NIH URL:
Sources
identification of common impurities in 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and purity of your compound.
Introduction to the Synthesis
The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common synthetic route involves the Williamson ether synthesis, followed by a deprotection step. Understanding the potential pitfalls in this pathway is crucial for obtaining a high-purity final product.
Caption: General synthetic pathway for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.
Impurity Profile of Starting Materials
Q1: I am seeing an unexpected peak in my HPLC analysis that corresponds to the mass of 4-hydroxypiperidine. What is the likely source of this impurity?
A1: The presence of 4-hydroxypiperidine in your final product often points to an impurity in your N-Boc-4-hydroxypiperidine starting material. This can occur due to incomplete protection of 4-hydroxypiperidine during its synthesis.[1] The unprotected 4-hydroxypiperidine can then be carried through the synthesis and appear in your final product.
Troubleshooting Steps:
-
Purity Analysis of Starting Material: It is crucial to assess the purity of your commercial N-Boc-4-hydroxypiperidine before use. A combination of HPLC, GC (for volatile impurities), and NMR spectroscopy is recommended for a thorough analysis.[1]
-
Purification of Starting Material: If significant levels of 4-hydroxypiperidine are detected, you can purify the N-Boc-4-hydroxypiperidine by recrystallization.[1]
Q2: My reaction is sluggish, and I have a significant amount of unreacted 2-chloro-5-methylpyrimidine. Could impurities in my N-Boc-4-hydroxypiperidine be the cause?
A2: Yes, certain impurities in N-Boc-4-hydroxypiperidine can affect the reaction rate and yield. The most common culprits are:
-
N-Boc-4-piperidone: This is an unreacted starting material from one of the synthetic routes to N-Boc-4-hydroxypiperidine.[1] It will not participate in the Williamson ether synthesis, leading to an apparent excess of 2-chloro-5-methylpyrimidine.
-
Water: The presence of water can interfere with the base used in the Williamson ether synthesis, reducing its effectiveness and slowing down the reaction.[1]
Troubleshooting Steps:
-
Check for Ketone Impurity: Use NMR or LC-MS to check for the presence of N-Boc-4-piperidone in your starting material. If present, purification by recrystallization or column chromatography is recommended.
-
Drying of Reagents: Ensure your N-Boc-4-hydroxypiperidine and solvent are anhydrous. Azeotropic distillation with a solvent like toluene can be effective for removing water.[1]
Side-Reactions in Williamson Ether Synthesis
Q3: I am observing a byproduct with a mass corresponding to the dimer of the pyrimidine. What could be causing this?
A3: The formation of a pyrimidine dimer suggests a side reaction where the alkoxide of N-Boc-4-hydroxypiperidine is acting as a base, promoting self-condensation of the 2-chloro-5-methylpyrimidine, although this is less common. A more likely scenario for a higher molecular weight impurity is the reaction of an impurity from the starting material. If your N-Boc-4-hydroxypiperidine contains unprotected 4-hydroxypiperidine, the free secondary amine can also act as a nucleophile, leading to N-arylated byproducts.[1]
Troubleshooting Steps:
-
Control of Stoichiometry and Temperature: Use a slight excess of the N-Boc-4-hydroxypiperidine and maintain a controlled reaction temperature. The Williamson ether synthesis is typically conducted between 50 to 100 °C.[2]
-
Purity of N-Boc-4-hydroxypiperidine: As mentioned previously, ensure your N-Boc-4-hydroxypiperidine is free from 4-hydroxypiperidine.
Q4: My yield is low, and I see a significant amount of an elimination product. How can I prevent this?
A4: The Williamson ether synthesis is an SN2 reaction, which can compete with an E2 elimination reaction.[3][4] While the pyrimidine ring structure makes elimination less likely at the 2-position, harsh reaction conditions can promote it.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, strong base to favor the SN2 reaction.
-
Temperature Control: Avoid excessively high temperatures, which can favor elimination.
Impurities from the Deprotection Step
Q5: After the Boc-deprotection step with a strong acid, I am observing several new, unidentified impurities in my LC-MS. What are the possible side reactions?
A5: The use of strong acids for Boc deprotection can sometimes lead to side reactions, especially if the reaction is not carefully controlled.[5] Potential side reactions include:
-
Alkylation of the Product: The tert-butyl cation generated during deprotection can potentially alkylate the pyrimidine ring or the piperidine nitrogen.
-
Degradation of the Pyrimidine Ring: Prolonged exposure to strong acids at elevated temperatures can lead to the degradation of the pyrimidine ring structure.
Troubleshooting Steps:
-
Milder Deprotection Conditions: Consider using milder acidic conditions for the deprotection.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid excessive heating.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Likely Source |
| 4-Hydroxypiperidine | C₅H₁₁NO | Impurity in N-Boc-4-hydroxypiperidine starting material.[1] |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | Impurity in N-Boc-4-hydroxypiperidine starting material.[1] |
| N-(5-Methylpyrimidin-2-yl)-4-hydroxypiperidine | C₁₀H₁₅N₃O | Side-reaction from 4-hydroxypiperidine impurity.[1] |
| N-Boc-1,2,3,6-tetrahydropyridine | C₁₀H₁₇NO₂ | Elimination byproduct from N-Boc-4-hydroxypiperidine synthesis. |
| tert-Butyl-5-Methyl-2-(piperidin-4-yloxy)pyrimidine | C₁₄H₂₃N₃O | Incomplete deprotection or side-reaction during deprotection. |
Analytical Methodologies
A robust analytical method is essential for the identification and quantification of impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[6][7]
Example HPLC-MS Protocol
This is a general protocol and may require optimization for your specific system and impurity profile.
-
Chromatographic System: UPLC system coupled to a triple quadrupole or QTOF mass spectrometer.[6][7]
-
Column: C18 reversed-phase column (e.g., 150 mm × 3 mm, 5 µm).[6]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more non-polar compounds.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.[8]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Optimization & Troubleshooting for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (Free base MW: 193.25 g/mol ).
Because this molecule possesses a highly basic secondary amine within its piperidine ring and is supplied as a highly polar hydrochloride salt, it presents unique analytical hurdles. These physicochemical properties heavily dictate our approach to retention, peak shape, and ionization efficiency. Every protocol and troubleshooting step below is designed as a self-validating system to ensure scientific integrity and reproducible quantification.
Part 1: Core Method Development Workflow
Before troubleshooting, ensure your method development follows a logical, sequential progression. The workflow below outlines the critical path from initial tuning to matrix validation.
Caption: Step-by-step LC-MS/MS method development workflow for piperidine derivatives.
Part 2: Step-by-Step Methodology for LC-MS/MS Optimization
To establish a robust baseline method, follow this self-validating protocol:
Step 1: Precursor Ion Optimization (Direct Infusion)
-
Prepare a 1 µg/mL tuning solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Infuse the solution at 10 µL/min directly into the Electrospray Ionization (ESI) source operating in positive mode.
-
Optimize the capillary voltage and declustering potential to maximize the abundance of the protonated precursor ion [M+H]+ at m/z 194.1 .
Step 2: Product Ion and Collision Energy (CE) Tuning
-
Isolate m/z 194.1 in Q1 and perform a product ion scan in Q3.
-
Ramp the Collision Energy (CE) from 10 eV to 50 eV. The basic piperidine ring is highly prone to fragmentation.
-
Select the two most abundant and stable fragments. Typically, cleavage of the ether bond yields a piperidine cation (m/z 84.1 ) and a 5-methylpyrimidin-2-ol fragment (m/z 111.1 ). Assign the most intense fragment as the quantifier and the second as the qualifier.
Step 3: Chromatographic Method Screening
-
Due to the high polarity of the hydrochloride salt, screen a high-retention, polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Inject a neat standard and evaluate peak symmetry. If tailing occurs, proceed immediately to the troubleshooting section below.
Part 3: Quantitative Data & Parameters
Summarized below are the optimized starting parameters for the detection of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine.
Table 1: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 5-Methyl-2-(piperidin-4-yloxy)pyrimidine | 194.1 | 84.1 | 50 | 25 | Quantifier |
| 5-Methyl-2-(piperidin-4-yloxy)pyrimidine | 194.1 | 111.1 | 50 | 20 | Qualifier |
Table 2: Recommended LC Gradient (Reversed-Phase, Polar-Embedded C18)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 10mM NH₄Fa + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 10 | 90 |
| 5.5 | 0.4 | 10 | 90 |
| 5.6 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
Part 4: Troubleshooting Guides & FAQs
Q1: Why am I observing severe peak tailing for this compound, and how do I resolve it?
Causality: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine contains a basic secondary amine. In typical acidic LC-MS mobile phases (pH 2-3), this amine is fully protonated (positively charged). These cations undergo secondary ion-exchange interactions with negatively charged, unreacted residual silanols on the silica stationary phase[1]. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to drag through the column, resulting in severe tailing[2].
Solution:
-
Buffer Addition: Add a volatile salt, such as 10 mM ammonium formate, to both the aqueous and organic mobile phases. The ammonium ions (NH₄⁺) act as silanol blockers, competing with the piperidine cations for the active silanol sites and masking the secondary interactions[1].
-
Column Chemistry: Switch from older Type A silica to high-purity Type B silica columns that feature extensive end-capping or polar-embedded groups, which inherently possess fewer active silanols[2].
Caption: Troubleshooting logic tree for resolving peak tailing caused by secondary silanol interactions.
Q2: The compound elutes in the void volume on my standard C18 column. How can I increase retention?
Causality: As a hydrochloride salt of a basic amine, the molecule is highly hydrophilic. Under standard reversed-phase conditions, it lacks sufficient lipophilicity to partition effectively into the C18 stationary phase, causing it to wash out with the void volume.
Solution:
-
Ion-Pairing / High pH: If using a pH-stable C18 column, switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10). This suppresses the ionization of the piperidine nitrogen, increasing the molecule's hydrophobicity and retention.
-
HILIC Mode: Abandon reversed-phase entirely and utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for polar, ionizable compounds and will provide excellent retention using a high-organic starting mobile phase (e.g., 90% Acetonitrile).
Q3: Why is my ESI+ signal intensity fluctuating or lower than expected during matrix analysis?
Causality: Poor signal intensity in complex matrices (like plasma) is typically caused by ion suppression. Co-eluting endogenous compounds (such as phospholipids) compete with the target analyte for charge and surface space on the electrospray droplets during the desolvation process[3]. Additionally, insufficient ionization voltage can fail to fully ionize the piperidine moiety[4].
Solution:
-
Optimize MS Parameters: Increase the capillary/ionization voltage to ensure efficient ionization of the basic piperidine group, and optimize the desolvation temperature to aid droplet evaporation[4].
-
Sample Preparation: Implement Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent. Since the piperidine ring is positively charged at low pH, it will strongly bind to the cation-exchange resin, allowing you to aggressively wash away neutral lipids and phospholipids before eluting the purified analyte.
Q4: I am experiencing retention time shifts between injections. What is the root cause?
Causality: Retention time drift for basic compounds is often linked to mobile phase pH instability or column contamination[3]. If the pH of the mobile phase fluctuates near the pKa of the pyrimidine or piperidine ring, microscopic shifts in pH will drastically alter the ratio of ionized to neutral molecules, shifting the retention time.
Solution: Ensure your mobile phase is properly buffered (e.g., using ammonium formate) at least 2 pH units away from the compound's pKa. Additionally, implement a rigorous column wash protocol and use a guard column to prevent matrix buildup[3].
Part 5: References
-
Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Chromatography Insights. Available at:[Link]
-
LCGC North America. "Why Do Peaks Tail? - LC Troubleshooting Bible." Chromatography Online. Available at:[Link]
-
Alternative Therapies in Health and Medicine / PubMed. "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." National Library of Medicine. Available at:[Link]
-
ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Resources. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
Welcome to the technical support center for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results. Poor reproducibility in assays can stem from a variety of factors, from the inherent physicochemical properties of the compound to subtle variations in experimental protocols. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities.
Compound Profile: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
Before delving into troubleshooting, it is crucial to understand the key characteristics of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride.
| Property | Value | Source |
| CAS Number | 1432679-14-5 | [1][2] |
| Molecular Formula | C₁₀H₁₆ClN₃O | [2][3] |
| Molecular Weight | 229.71 g/mol | [2][3] |
| Purity | Typically ≥98% | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
| Calculated LogP | 1.33762 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
This compound belongs to the pyrimidine class of molecules, which are known for their diverse biological activities.[4] The presence of a piperidine ring can enhance metabolic stability and water solubility. As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base form.[5]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments.
Part 1: Compound Handling and Preparation
Question 1: I'm seeing precipitate in my stock solution after dissolving the compound in DMSO. What's happening and how can I fix it?
Answer: This is a common issue related to the solubility limits of the compound. While 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is generally soluble in DMSO, creating highly concentrated stock solutions can lead to precipitation, especially after storage.
-
Causality: The hydrochloride salt form enhances aqueous solubility but may have different solubility characteristics in organic solvents like DMSO compared to its free base. Also, small changes in temperature can affect solubility.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the stock solution in a water bath at 37°C for 10-15 minutes.
-
Vortexing/Sonication: Vortex the solution vigorously or use a bath sonicator to aid dissolution.
-
Lower Concentration: If precipitation persists, prepare a fresh stock solution at a lower concentration. It is always better to work with a fully dissolved compound of known concentration.[6]
-
Solvent Choice: While DMSO is a common choice, for some applications, you might consider other solvents. However, always check for solvent compatibility with your specific assay.
-
Question 2: How should I store the compound for long-term and short-term use?
Answer: Proper storage is critical to maintain the integrity and stability of the compound.[6]
-
Long-Term Storage (Solid): As recommended, store the solid compound, sealed from moisture, at 2-8°C.[3]
-
Stock Solutions:
-
Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
-
Store stock solution aliquots at -20°C or -80°C. For solutions in DMSO, ensure they are tightly capped to prevent water absorption, which can cause the compound to precipitate upon freezing.
-
-
Working Dilutions: It is best practice to prepare fresh working dilutions from your stock solution for each experiment. Do not store aqueous working solutions for more than a day.[8]
Part 2: Assay-Specific Troubleshooting
While the specific target of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is not publicly disclosed, related pyrimidine derivatives have been investigated as GPR119 agonists.[9] Therefore, this section will provide guidance relevant to G-protein coupled receptor (GPCR) functional assays (e.g., cAMP assays) and general cell-based and biochemical assays.
Question 3: My dose-response curve is not sigmoidal and shows high variability between replicates. What could be the cause?
Answer: A non-ideal dose-response curve can be indicative of several issues, from compound precipitation in the assay medium to problems with the assay itself.
-
Causality: When a DMSO stock solution is diluted into an aqueous assay buffer, the compound's solubility can decrease dramatically, leading to precipitation. This is especially true for compounds with moderate to high lipophilicity. This precipitated compound is not bioavailable, leading to inaccurate and variable results.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-ideal dose-response curves.
-
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Add your assay buffer to each well.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader capable of nephelometry. The concentration at which turbidity appears is the kinetic solubility limit.[5]
-
Question 4: I am observing high background signal or false positives in my high-throughput screen (HTS). Could the compound be interfering with the assay?
Answer: Yes, piperidine- and pyrimidine-containing compounds can sometimes interfere with assay readouts, leading to false positives. This is a common challenge in HTS.[7][11][12]
-
Potential Mechanisms of Interference:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, leading to a false positive signal.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorescent probe, leading to a false negative result.
-
Assay-Specific Interference: The compound could directly inhibit a reporter enzyme (e.g., luciferase) or react with assay reagents.
-
-
Troubleshooting and Counter-screens:
-
Compound-Only Control: Run a control plate with just the compound in assay buffer (no cells or target protein) to check for autofluorescence.
-
Orthogonal Assays: Validate hits using a different assay format that has a different readout technology (e.g., if your primary screen is fluorescence-based, use a luminescence-based or label-free secondary assay).
-
Promiscuity Counter-screens: Test hits in an assay with an unrelated target to identify non-specific actors.
-
Question 5: My results are inconsistent from one experiment to the next. What are the key parameters to control for better reproducibility?
Answer: Inconsistent results are often due to minor, overlooked variations in experimental execution.
-
Key Parameters for Consistency:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cell viability is high before starting the experiment.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed and mixed thoroughly and consistently.
-
Incubation Times: Adhere strictly to the specified incubation times in your protocol.
-
Pipetting Accuracy: Calibrate your pipettes regularly. For multi-well plates, use a multichannel pipette to add reagents simultaneously to minimize timing differences across the plate.
-
Environmental Conditions: Maintain consistent temperature and CO₂ levels in your incubator.
-
Part 3: Data Interpretation
Question 6: I'm seeing a bell-shaped dose-response curve. What does this mean?
Answer: A bell-shaped (or biphasic) dose-response curve, where the response decreases at higher concentrations, can be caused by several factors:
-
Cytotoxicity: At high concentrations, the compound may be toxic to the cells, leading to a decrease in the measured signal, especially in cell-based assays. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the compound's toxic concentration range.
-
Off-Target Effects: At higher concentrations, the compound may be hitting secondary targets that produce an opposing effect to its primary mode of action.
-
Compound Aggregation: At concentrations above its solubility limit, the compound can form aggregates that may have different (or no) biological activity.
References
-
Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
Sino Biological. ELISA Troubleshooting: Poor Reproducibility. [Link]
-
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. [Link]
-
NextSDS. 5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride — Chemical Substance Information. [Link]
-
NextSDS. 5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information. [Link]
-
PubMed. (2025). Interference and Artifacts in High-content Screening. [Link]
-
ACS Publications. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]
-
PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
Star Protocols. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
-
MB-About. Assay Troubleshooting. [Link]
-
ScienceDirect. (2025). Research progress on piperidine-containing compounds as agrochemicals. [Link]
-
PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]
-
RSC Publishing. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. [Link]
-
ResearchGate. (2026). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. [Link]
-
Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]
-
ResearchGate. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SID 104149511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
Comparative Pharmacodynamics of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride and Advanced GPR119 Agonists
The G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM) and metabolic syndrome. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates glucose-dependent insulin secretion (GDIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
In the landscape of GPR119 drug discovery, 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1432679-14-5) serves as a foundational, fragment-like building block. It contains the classic piperidine-pyrimidine pharmacophore that anchors many high-affinity agonists into the receptor's orthosteric pocket. This guide objectively compares the pharmacological profile and experimental evaluation of this core fragment against fully elaborated, clinical-stage GPR119 agonists such as MBX-2982, AR231453, and PSN632408.
Structural and Mechanistic Grounding
Recent bound to agonists like MBX-2982 and AR231453 have elucidated the receptor's activation mechanism [1]. The binding pocket of GPR119 is highly hydrophobic, designed to accommodate endogenous lipid metabolites like oleoylethanolamide (OEA).
Fully elaborated agonists achieve nanomolar potency by utilizing extended lipophilic tails to induce a one-amino acid shift in the conserved proline residue of Transmembrane Helix 5 (TM5). In contrast, the low-molecular-weight 5-Methyl-2-(piperidin-4-yloxy)pyrimidine core primarily maps to the central recognition cavity. While it lacks the extended hydrophobic interactions required for single-digit nanomolar potency, it exhibits high ligand efficiency, making it an ideal baseline comparator for evaluating the thermodynamic contributions of auxiliary functional groups during lead optimization.
Figure 1: GPR119 activation cascade leading to cAMP accumulation and GLP-1/Insulin secretion.
Comparative Pharmacological Data
To contextualize the performance of the piperidine-pyrimidine fragment, we must benchmark it against established GPR119 modulators. The table below synthesizes quantitative data across structural classes.
| Compound | Structural Class | Molecular Weight | Target Potency (EC₅₀) | Development Stage | Key Pharmacological Features |
| 5-Methyl-2-(piperidin-4-yloxy)pyrimidine HCl | Piperidine-pyrimidine fragment | 229.71 g/mol | Baseline (>1 µM) | Preclinical / Building Block | High ligand efficiency; core pharmacophore for mapping the GPR119 orthosteric pocket. |
| AR231453 | Oxadiazole derivative | 413.4 g/mol | ~5.5 nM | Preclinical (Tool Compound) | High target specificity; drives robust cAMP enhancement and GLP-1 release [2]. |
| MBX-2982 | Tetrazole derivative | 425.5 g/mol | ~2-10 nM | Phase II Clinical Trials | Orally available; significantly reduces postprandial glucose excursions in vivo. |
| PSN632408 | Oxadiazole derivative | 353.4 g/mol | ~5.6 µM | Preclinical (Discontinued) | Potency mirrors endogenous OEA; stimulates β-cell replication but lacks clinical PK data [3]. |
Experimental Methodologies: Self-Validating Protocols
To objectively measure the efficacy of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride against compounds like MBX-2982, researchers must employ rigorous, self-validating in vitro assays.
Protocol 1: HTRF cAMP Accumulation Assay
Because GPR119 is a Gαs-coupled receptor, quantifying intracellular cAMP is the most direct and robust method for determining agonist potency. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay due to its high signal-to-noise ratio and resistance to solvent interference.
Causality & Validation: Lipophilic GPCR ligands often require dimethyl sulfoxide (DMSO) for solubility. The without degrading the Z'-factor [4]. To ensure the system is self-validating, every plate must include a positive control (10 µM AR231453) and a vehicle control (1% DMSO). A calculated Z' > 0.5 confirms assay reliability.
-
Cell Preparation: Culture HEK293 cells stably expressing human GPR119. Detach and resuspend cells in an assay buffer supplemented with 0.5 mM IBMX.
-
Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is non-negotiable; without it, synthesized cAMP is rapidly hydrolyzed by endogenous PDEs, leading to false-negative potency readings.
-
-
Compound Stimulation: Dispense 5 µL of the cell suspension (approx. 3,000 cells) into a 384-well plate. Add 5 µL of serially diluted agonists (Fragment vs. MBX-2982). Incubate for 45 minutes at room temperature.
-
Lysis & Detection: Add 5 µL of cAMP-d2 (acceptor fluorophore) and 5 µL of anti-cAMP-Cryptate (donor fluorophore) prepared in lysis buffer.
-
Expert Insight: This is a competitive assay. Endogenous cAMP generated by GPR119 activation competes with the cAMP-d2 for binding to the Cryptate-labeled antibody. Therefore, higher receptor activation yields a lower FRET signal.
-
-
Signal Acquisition: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio at 665 nm / 620 nm.
Figure 2: Step-by-step workflow of the HTRF competitive immunoassay for cAMP quantification.
Protocol 2: In Vitro GLP-1 Secretion in GLUTag Cells
While cAMP accumulation proves target engagement, functional translation requires demonstrating incretin release.
Causality & Validation: GLUTag cells are utilized because they endogenously express both GPR119 and the proglucagon gene, accurately modeling enteroendocrine L-cell behavior. The critical validation step here is testing under both low (2.8 mM) and high (16.7 mM) glucose conditions. A hallmark of a therapeutically viable GPR119 agonist is that it enhances secretion strictly in a glucose-dependent manner, thereby mitigating the hypoglycemia risks associated with older secretagogues like sulfonylureas.
-
Cell Seeding: Seed GLUTag cells in 24-well plates and culture until 80% confluent.
-
Starvation Phase: Wash cells twice with PBS and incubate in glucose-free Krebs-Ringer Bicarbonate (KRB) buffer for 2 hours to establish a basal metabolic state.
-
Agonist Treatment: Replace the buffer with KRB containing either 2.8 mM or 16.7 mM glucose, spiked with the GPR119 agonist (e.g., 10 µM of the piperidine-pyrimidine fragment or 100 nM MBX-2982). Include a DPP-4 inhibitor (e.g., Sitagliptin) in the buffer.
-
Expert Insight: GLP-1 is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4). Including a DPP-4 inhibitor in the assay buffer is essential to preserve the secreted active GLP-1 (7-36 amide) for accurate downstream quantification.
-
-
Quantification: After a 2-hour incubation, collect the supernatant, centrifuge to remove debris, and quantify active GLP-1 utilizing a highly specific ELISA kit.
References
-
Title: Activation and signaling mechanism revealed by GPR119-Gs complex structures. Source: Nature Communications (via PMC). URL: [Link]
-
Title: First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Source: ACS Chemical Neuroscience (via PMC). URL: [Link]
-
Title: Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Source: ResearchGate. URL: [Link]
A Comparative Analysis of Pyrimidine-Based Deoxycytidine Kinase Inhibitors for Researchers and Drug Development Professionals
Abstract
Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a critical step in DNA synthesis and repair.[1][2] Its role extends to the activation of numerous nucleoside analog prodrugs widely used in anticancer and antiviral therapies.[3] Consequently, dCK has emerged as a significant target for therapeutic intervention. This guide provides a comprehensive comparative analysis of prominent pyrimidine-based dCK inhibitors, detailing their mechanisms of action, biochemical and cellular potencies, and the experimental methodologies used for their evaluation. We will explore both classic nucleoside analogs that act as substrates and are activated by dCK, such as gemcitabine, decitabine, and zebularine, and novel, potent non-nucleoside inhibitors like DI-82 and DI-87. This in-depth guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the landscape of dCK inhibition and inform the design of future therapeutic strategies.
Introduction: Deoxycytidine Kinase as a Therapeutic Target
Deoxycytidine kinase (dCK) is a key enzyme that catalyzes the phosphorylation of deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG) to their respective monophosphate forms.[4] This enzymatic reaction is the rate-limiting step in the deoxyribonucleoside salvage pathway, which provides cells with a source of nucleotides for DNA synthesis, particularly in rapidly proliferating cancer cells.[5]
The significance of dCK in oncology is twofold. Firstly, many cancer cells, especially those of hematologic origin, exhibit high levels of dCK activity, making them dependent on the salvage pathway for their nucleotide supply.[1] Secondly, and perhaps more critically, dCK is responsible for the intracellular activation of a class of chemotherapy drugs known as nucleoside analogs.[3] These drugs, which mimic natural nucleosides, are phosphorylated by dCK to their active triphosphate forms, which can then be incorporated into DNA, leading to chain termination and cell death.[1]
However, the efficacy of these nucleoside analog therapies can be limited by factors such as drug resistance, often arising from reduced dCK activity. This has spurred the development of novel dCK inhibitors with the aim of modulating the nucleotide salvage pathway to enhance the efficacy of other cancer therapies or to exploit synthetic lethal relationships in certain cancer genotypes.[6]
This guide will comparatively analyze two categories of pyrimidine-based compounds that interact with dCK:
-
Nucleoside Analogs: These compounds, including gemcitabine, decitabine, and zebularine, are substrates for dCK and are activated by it. While not true "inhibitors" in the classical sense, their interaction with the enzyme's active site and their subsequent metabolic fate are central to their therapeutic effect.
-
Non-Nucleoside Inhibitors: These are small molecules designed to directly bind to and inhibit the catalytic activity of dCK. This class includes recently developed potent inhibitors such as DI-82 and DI-87.
The following sections will delve into a head-to-head comparison of these agents, supported by experimental data, and provide detailed protocols for their evaluation.
The Deoxycytidine Kinase (dCK) Nucleoside Salvage Pathway
The dCK-mediated nucleoside salvage pathway is a critical cellular process for recycling deoxyribonucleosides from degraded DNA to synthesize new DNA. This pathway is particularly important in cells that are rapidly dividing.
Caption: Workflow for a luminescence-based dCK inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the dCK inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations.
-
Prepare a solution of recombinant human dCK enzyme in kinase assay buffer.
-
Prepare a solution of the substrate (e.g., deoxycytidine) and ATP in the same buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Reaction Setup:
-
In a white, opaque 96-well plate, add the kinase assay buffer, the dCK inhibitor at various concentrations, and the dCK enzyme.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a commercially available luminescence-based ATP detection reagent (e.g., Kinase-Glo®). [7] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [8]
-
Cell-Based Assay: Radiolabeled Nucleoside Uptake Assay
This assay measures the ability of a compound to inhibit the dCK-dependent phosphorylation of a radiolabeled nucleoside analog in living cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cancer cell line known to express dCK (e.g., CCRF-CEM) in appropriate media.
-
Seed the cells into a 96-well filter plate at a desired density.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the dCK inhibitor for a specified period.
-
-
Radiolabeled Substrate Addition:
-
Add a radiolabeled dCK substrate, such as [³H]deoxycytidine, to each well. [4] * Incubate the plate at 37°C to allow for cellular uptake and phosphorylation of the substrate.
-
-
Washing and Scintillation Counting:
-
Wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radioactivity is proportional to the dCK activity in the cells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
Pyrimidine-based compounds represent a cornerstone in the development of therapies targeting deoxycytidine kinase. The classical nucleoside analogs, while effective, are often limited by the development of resistance. The new generation of non-nucleoside dCK inhibitors, such as DI-87, offers the potential for more direct and potent modulation of the nucleoside salvage pathway.
The comparative analysis presented in this guide highlights the diverse mechanisms and potencies of these compounds. The provided experimental protocols offer a framework for the rigorous evaluation of novel dCK inhibitors. Future research in this field will likely focus on:
-
Developing more selective dCK inhibitors: To minimize off-target effects and improve the therapeutic index.
-
Exploring combination therapies: Combining dCK inhibitors with other anticancer agents to overcome resistance and enhance efficacy.
-
Identifying predictive biomarkers: To select patients who are most likely to respond to dCK-targeted therapies.
The continued investigation of pyrimidine-based dCK inhibitors holds significant promise for advancing cancer treatment and improving patient outcomes.
References
-
Poddar, S., et al. (2019). Development and preclinical pharmacology of a novel dCK inhibitor, DI-87. PMC. [Link]
-
Nomme, J., et al. (2013). Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules. PMC. [Link]
-
Sabini, E., et al. (2008). Structural basis for substrate promiscuity of dCK. PMC. [Link]
-
Mini, E., et al. (2015). Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. ScienceDirect. [Link]
-
van der Wilt, C. L., et al. (2006). The relation between deoxycytidine kinase activity and the radiosensitising effect of gemcitabine in eight different human tumour cell lines. PMC. [Link]
-
Hao, W. H., et al. (2014). Facile method for determination of deoxycytidine kinase activity in biological milieus. PMC. [Link]
-
Patnaik, A., et al. (2022). Augmenting chemotherapy with low-dose decitabine through an immune-independent mechanism. JCI Insight. [Link]
-
Creative BioMart. (n.d.). dCK Screening Assay Kit. Creative BioMart. [Link]
-
Rejman, D., et al. (2013). Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography. PMC. [Link]
-
NOVOCIB. (n.d.). Deoxycytidine Kinase Phosphorylation Assay Kit. NOVOCIB. [Link]
-
Hao, W. H., et al. (2014). Facile method for determination of deoxycytidine kinase activity in biological milieus. Journal of Food and Drug Analysis. [Link]
-
de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What are DCK inhibitors and how do they work?. Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). SAR on the pyrimidine ring. ResearchGate. [Link]
-
Rodriguez, R., et al. (2023). Deoxycytidine kinase (dCK) inhibition is synthetic lethal with BRCA2 deficiency. PubMed. [Link]
-
Lynam, E., et al. (2014). Deoxycytidine Kinase Expression Underpins Response to Gemcitabine in Bladder Cancer. Clinical Cancer Research. [Link]
-
Balzarini, J., et al. (1998). Substrate/inhibitor properties of human deoxycytidine kinase (dCK) and thymidine kinases (TK1 and TK2) towards the sugar moiety of nucleosides, including O'-alkyl analogues. PubMed. [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. PubMed. [Link]
-
Lemaire, M., et al. (2009). Inhibition of cytidine deaminase by zebularine enhances the antineoplastic action of 5-aza-2'-deoxycytidine. PubMed. [Link]
-
Song, X., et al. (2018). Molecular imaging of deoxycytidine kinase activity using deoxycytidine-enhanced CEST MRI. PMC. [Link]
-
Al-Warhi, T., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. [Link]
-
Patsnap Synapse. (2024). What are DCK inhibitors and how do they work?. Patsnap Synapse. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. PubMed. [Link]
-
Nandy, T., et al. (2024). Development of a Radiolabeled Cyclin-Dependent Kinases 4 and 6 (CDK4/6) Inhibitor for Brain and Cancer PET Imaging. Semantic Scholar. [Link]
-
Lamba, J. K., et al. (2008). Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics. PMC. [Link]
-
Billam, M., et al. (2010). Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells. Breast Cancer Research and Treatment. [Link]
-
ResearchGate. (n.d.). IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines. ResearchGate. [Link]
-
Mikhailopulo, I. A., et al. (2020). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. MDPI. [Link]
-
Kim, H. S., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PMC. [Link]
-
Dherange, D., et al. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]
-
Lai, Y. A., et al. (2021). Zebularine elevates STING expression and enhances cGAMP cancer immunotherapy in mice. PMC. [Link]
-
Roskoski, R. Jr. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
-
de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC. [Link]
-
Lynam, E., et al. (2014). Deoxycytidine Kinase Expression Underpins Response to Gemcitabine in Bladder Cancer. ResearchGate. [Link]
-
Horská, L., et al. (2025). Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation. Semantic Scholar. [Link]
-
Zasada, M., et al. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In. Semantic Scholar. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Deoxycytidine kinase (dCK) inhibition is synthetic lethal with BRCA2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Cross-Reactivity of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride in Kinase Panels: A Comparative Profiling Guide
As a Senior Application Scientist in early-stage drug discovery, evaluating the promiscuity of chemical building blocks is a critical first step in lead generation. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1432679-14-5) is a highly valuable fragment in Fragment-Based Drug Discovery (FBDD). Structurally, it features a pyrimidine core—a canonical hinge-binding motif that mimics the adenine ring of ATP—and a piperidine ether, which provides a functionalizable vector pointing toward the solvent-exposed channel of the kinase active site.
Because the ATP-binding pocket is highly conserved across the ~518 human kinases, simple pyrimidine fragments are notoriously promiscuous. Assessing the cross-reactivity of this fragment early via comprehensive kinase panels is essential to determine its suitability as a starting scaffold and to map its off-target liabilities.
This guide objectively compares the methodologies for profiling fragment cross-reactivity, provides a self-validating experimental protocol, and outlines how to interpret the resulting selectivity data.
The Mechanistic Basis of Pyrimidine Promiscuity
The human kinome shares a structurally conserved ATP-binding cleft. The pyrimidine ring of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride engages the kinase hinge region via critical hydrogen bonds (typically involving the N1 nitrogen and the C2-substituent). Because this specific hydrogen-bonding network is the fundamental mechanism by which ATP binds to nearly all kinases, fragments relying solely on this interaction will inherently hit multiple kinase families (e.g., CMGC, TK, AGC).
To quantify this promiscuity, researchers rely on large-scale kinase panels to calculate a Selectivity Score ( S -score) , a metric introduced in landmark kinome studies to objectively measure how many targets a compound hits above a certain threshold .
Comparative Guide: Kinase Profiling Platforms
When assessing the cross-reactivity of a fragment, researchers must choose between functional activity assays and competitive binding assays. Below is an objective comparison of the leading platforms.
Table 1: Comparison of Kinase Profiling Methodologies
| Feature | Active-Site Binding Assays (e.g., KINOMEscan) | Functional TR-FRET Assays (e.g., Z'-LYTE) | Radiometric Assays (e.g., KinaseProfiler) |
| Assay Principle | Displacement of an immobilized active-site probe. | Measurement of substrate phosphorylation via fluorescence. | Direct measurement of 33 P-ATP incorporation into a substrate. |
| ATP Dependence | ATP-Independent. Measures direct thermodynamic affinity ( Kd ). | ATP-Dependent. Sensitive to varying ATP Km across kinases. | ATP-Dependent. Requires careful balancing of ATP concentrations. |
| Fragment Suitability | Optimal. Ideal for low-affinity fragments; standardizes cross-panel data. | Sub-optimal. Weak fragments may be outcompeted by physiological ATP. | Moderate. Highly sensitive but lower throughput and higher cost. |
| Output Metric | % Binding remaining, Kd , and S -score. | % Inhibition, IC50 . | % Inhibition, IC50 . |
| Cost & Throughput | High throughput, highly scalable. | Medium throughput, moderate cost. | Low throughput, high cost (radioactivity). |
Scientific Insight: For fragment libraries—including 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride—Active-Site Binding Assays are the gold standard . Because functional assays require ATP, the wildly varying ATP Km values across 300+ kinases make it mathematically difficult to compare a fragment's true affinity across the panel . Binding assays remove ATP competition, revealing the raw thermodynamic cross-reactivity of the pyrimidine scaffold.
Fig 1: Mechanistic comparison of binding versus functional assay logic.
Experimental Protocol: High-Throughput Binding Assay Workflow
To accurately map the cross-reactivity of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, use the following self-validating competitive binding protocol across a >300 kinase panel.
Phase 1: Reagent Preparation & Causality
-
Compound Solubilization: Dissolve the fragment in 100% anhydrous DMSO to yield a 10 mM stock.
-
Causality: The hydrochloride salt of the piperidine ensures good aqueous solubility, but initial DMSO dissolution prevents transient precipitation upon introduction to the assay buffer.
-
-
Kinase Preparation: Utilize recombinant human kinases expressed as DNA-tagged fusions (e.g., T7 bacteriophage fusions).
-
Causality: The DNA tag allows for ultra-sensitive quantitative PCR (qPCR) readout, enabling the detection of minute quantities of bound kinase.
-
Phase 2: Assay Execution (The Self-Validating System)
-
Immobilization: Bind biotinylated, broad-spectrum active-site probes to streptavidin-coated magnetic beads.
-
Equilibration: In a 384-well plate, combine the DNA-tagged kinase, the immobilized probe, and the fragment at a screening concentration of 10 µM .
-
Internal Validation Controls (Critical):
-
Positive Control: Include Staurosporine (1 µM) in control wells. Staurosporine is a known pan-kinase inhibitor; it must displace the probe completely, validating that the kinase active site is functional and displaceable .
-
Negative Control: Include 0.1% DMSO (vehicle). This establishes the 100% binding baseline.
-
Phase 3: Readout & Analysis
-
Wash Step: Magnetically pellet the beads and wash extensively with buffer (1x PBS, 0.05% Tween-20) to remove unbound kinase.
-
Elution: Denature the remaining bound proteins at 95°C to release the DNA-tagged kinase from the beads.
-
Quantification: Perform qPCR using primers specific to the DNA tag.
-
Data Normalization: Calculate the percent of control (%Ctrl) binding:
%Ctrl=(Negative Control Signal−Positive Control SignalTest Compound Signal−Positive Control Signal)×100
Fig 2: Fragment-based kinase profiling workflow for cross-reactivity assessment.
Interpreting Cross-Reactivity Data
Once the panel is complete, the cross-reactivity is quantified using the Selectivity Score ( S -score) . For fragment screening, S(10μM) is commonly used, representing the fraction of the kinome inhibited by >50% at a 10 µM concentration.
Table 2: Representative Cross-Reactivity Profile (Fragment vs. Control)
Note: Data represents typical profiling behavior for an unoptimized pyrimidine-piperidine fragment compared to a pan-inhibitor control.
| Kinase Family | 5-Methyl-2-(piperidin-4-yloxy)pyrimidine (10 µM) | Staurosporine Control (1 µM) | Interpretation for Fragment |
| CMGC (e.g., CDK, MAPK) | High Cross-Reactivity (<30% Ctrl binding) | Pan-inhibition (<1% Ctrl binding) | Pyrimidine core mimics ATP strongly in CMGC kinases. |
| TK (Tyrosine Kinases) | Moderate Cross-Reactivity (40-60% Ctrl) | Pan-inhibition (<1% Ctrl binding) | Piperidine vector clashes with specific TK gatekeeper residues. |
| CAMK | Low Cross-Reactivity (>80% Ctrl binding) | Pan-inhibition (<1% Ctrl binding) | Poor fit for the CAMK solvent channel. |
| Calculated S(10μM) | 0.15 (Hits ~15% of the kinome) | 0.85 (Hits ~85% of the kinome) | Fragment is a suitable, moderately promiscuous starting point. |
Conclusion: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride will inherently exhibit cross-reactivity, particularly within the CMGC family, due to its pyrimidine hinge-binder. However, its S -score is low enough to serve as a viable scaffold for lead optimization. By utilizing competitive binding assays over functional assays, researchers can map these exact thermodynamic liabilities and begin rational Structure-Activity Relationship (SAR) campaigns to grow the fragment into a highly selective inhibitor.
References
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. Available at:[Link]
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. Available at:[Link]
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045. Available at:[Link]
Head-to-Head Comparison of Novel Pyrimidine Inhibitors in Cancer Therapy: A Technical Guide to CDK4/6 Targeting
As a Senior Application Scientist, evaluating the efficacy of small-molecule kinase inhibitors requires moving beyond basic IC50 values to understand the structural and mechanistic causality driving those metrics. The pyrimidine ring is a privileged scaffold in oncology drug discovery, primarily due to its structural homology to the adenine ring of ATP. This mimicry allows pyrimidine derivatives to act as potent, competitive inhibitors within the ATP-binding cleft of various kinases.
In this technical guide, we conduct an objective, head-to-head evaluation of three FDA-approved pyrimidine-based cyclin-dependent kinase 4/6 (CDK4/6) inhibitors: Palbociclib , Ribociclib , and Abemaciclib . By dissecting their structural divergence, selectivity profiles, and the self-validating experimental protocols used to assess them, we provide a comprehensive framework for drug development professionals.
Structural and Pharmacological Divergence
While all three inhibitors target the CDK4/6-Cyclin D complex to halt the cell cycle at the G1-to-S phase transition, their core scaffolds dictate distinct pharmacological behaviors.
Palbociclib and Ribociclib are synthesized around a pyrido[2,3-d]pyrimidin-7-one scaffold. This specific structural orientation is highly optimized for selectivity toward CDK4 and CDK6, minimizing off-target kinase binding. Consequently, these agents primarily induce cytostasis (cell cycle arrest) and are highly dependent on combination with endocrine therapies to drive tumor regression .
In contrast, Abemaciclib utilizes a 2-anilino-2,4-pyrimidine-[5-benzimidazole] core. This scaffold alteration fundamentally shifts its binding thermodynamics. Abemaciclib exhibits a 14-fold greater potency against CDK4 over CDK6 and possesses a broader kinase inhibition profile that includes CDK1, CDK2, and CDK9 . This broader target engagement explains its unique ability to induce not just cytostasis, but tumor cell apoptosis as a monotherapy.
Fig 1. Mechanism of CDK4/6 inhibition by pyrimidine derivatives blocking the Rb-E2F pathway.
Quantitative Kinase Selectivity Profiling
The structural variations directly translate into measurable differences in biochemical potency and clinical pharmacokinetics. The selective inhibition of CDK4/6 demonstrates a highly favorable balance between anticancer efficacy and general toxicity , but the nuances in target affinity dictate clinical dosing strategies.
| Inhibitor | Core Pyrimidine Scaffold | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Selectivity Profile | Clinical Half-Life |
| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | 11 | 16 | Highly selective for CDK4/6 | ~29 hours |
| Ribociclib | Pyrido[2,3-d]pyrimidin-7-one | 10 | 39 | Selective for CDK4/6 | ~32 hours |
| Abemaciclib | 2-anilino-2,4-pyrimidine | 2 | 10 | Inhibits CDK4/6, CDK1, CDK2, CDK9 | ~18 hours |
Data synthesized from comparative pharmacological evaluations of CDK inhibitors .
Self-Validating Experimental Methodologies
To objectively compare these pyrimidine inhibitors in a preclinical setting, we utilize a two-phase experimental workflow. As scientists, we must ensure that every protocol is a self-validating system, meaning internal controls continuously verify the integrity of the data.
Phase 1: TR-FRET Biochemical Kinase Assay
To determine the precise IC50 values of the inhibitors against isolated CDK4 and CDK6, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality of Choice: Pyrimidine derivatives often exhibit intrinsic auto-fluorescence. By utilizing TR-FRET, we introduce a temporal delay (e.g., 50–100 µs) before signal acquisition. This ensures that short-lived background fluorescence from the compound decays, isolating the specific emission generated strictly by the kinase-substrate interaction.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the pyrimidine inhibitors (Palbociclib, Ribociclib, Abemaciclib) in a 10-point 3-fold serial dilution in 100% DMSO.
-
Enzyme/Substrate Mix: Add 5 nM of recombinant CDK4/Cyclin D1 (or CDK6/Cyclin D3) and 50 nM of ULight-labeled generic peptide substrate to a 384-well plate.
-
Compound Incubation: Transfer 100 nL of the serially diluted inhibitors to the assay plate. Incubate for 30 minutes at room temperature to allow competitive binding at the ATP pocket.
-
Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.
-
Detection: Add the Europium-labeled anti-phospho antibody and EDTA (to stop the reaction). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).
Self-Validating System: The assay plate must include three critical controls: a DMSO vehicle (0% inhibition baseline), a pan-kinase inhibitor like Staurosporine (100% inhibition baseline), and a no-enzyme blank. The assay is only considered valid if the calculated Z'-factor is >0.5, confirming a robust signal-to-noise ratio independent of the operator.
Phase 2: Flow Cytometric Cell Cycle Analysis
To prove that the biochemical inhibition translates to functional cellular activity, we measure G1-phase arrest in MCF-7 breast cancer cells.
Causality of Choice: Propidium Iodide (PI) intercalates stoichiometrically into nucleic acids. Because PI cannot distinguish between DNA and RNA, the addition of RNase A is biologically necessary to degrade RNA. This causality ensures that the resulting fluorescence intensity is strictly proportional to DNA content, allowing precise gating of 2n (G1 phase) versus 4n (G2/M phase) cell populations.
Step-by-Step Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat with 500 nM of the respective pyrimidine inhibitors for 24 hours.
-
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours to permeabilize the cellular membrane.
-
Staining: Centrifuge to remove ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes to ensure complete RNA degradation and DNA intercalation.
-
Acquisition: Analyze on a flow cytometer, acquiring at least 10,000 single-cell events. Gate out doublets using PI-Area vs. PI-Width.
Self-Validating System: The protocol requires an asynchronous cell control (vehicle-treated) to establish baseline cell cycle distribution, and a Nocodazole-treated positive control. Nocodazole disrupts microtubules, arresting cells entirely in the G2/M phase. If the Nocodazole control fails to show a distinct 4n peak, the permeabilization and staining reagents are immediately invalidated.
Fig 2. Experimental workflow for validating pyrimidine kinase inhibitor efficacy and selectivity.
Conclusion
The head-to-head comparison of Palbociclib, Ribociclib, and Abemaciclib highlights the profound impact of pyrimidine scaffold modifications. While the pyrido-pyrimidine core offers exquisite selectivity and pure cytostatic effects, the anilino-pyrimidine core sacrifices a degree of selectivity to achieve higher potency and broader kinase engagement, resulting in distinct clinical applications. Drug development professionals must weigh these structural trade-offs against desired therapeutic outcomes when designing next-generation ATP-competitive inhibitors.
References
-
Title: Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer Source: Frontiers in Oncology URL: [Link]
-
Title: Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs Source: Acta Pharmaceutica Sinica B (via NCBI PMC) URL: [Link]
-
Title: Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors Source: International Journal of Molecular Sciences (via MDPI) URL: [Link]
comparing the metabolic stability of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride in liver microsomes
Comparative Guide: Metabolic Stability of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride in Liver Microsomes
Executive Summary
In preclinical drug discovery, optimizing a lead compound's pharmacokinetic (PK) profile is just as critical as maximizing its target affinity. 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1432679-14-5) is a highly versatile building block frequently utilized in the synthesis of GPCR ligands and kinase inhibitors. However, molecules containing basic piperidine rings and pyrimidine heterocycles are inherently susceptible to rapid oxidative metabolism.
This technical guide provides an objective comparison of the metabolic stability of the 5-methylated pyrimidine derivative against its unsubstituted analog, 2-(piperidin-4-yloxy)pyrimidine . By analyzing intrinsic clearance ( CLint ) and half-life ( t1/2 ) across Human (HLM), Rat (RLM), and Mouse (MLM) liver microsomes, we demonstrate how targeted bioisosteric substitution effectively mitigates Cytochrome P450 (CYP)-mediated degradation.
Mechanistic Rationale: The Causality of the 5-Methyl Substitution
Understanding the metabolic fate of a compound requires mapping its structural "soft spots." The unsubstituted pyrimidine-piperidine scaffold presents multiple vulnerabilities to hepatic CYP450 enzymes, predominantly CYP3A4 and CYP2D6 [1].
-
Steric Shielding at the C5 Position: The C5 position of an unsubstituted pyrimidine ring is highly vulnerable to hydroxylation. Introducing a methyl group at this exact position acts as a steric shield, directly blocking the formation of C5-hydroxylated metabolites.
-
Electronic Modulation: The electron-donating nature of the 5-methyl group subtly alters the electron density of the pyrimidine ring. This electronic shift decreases the lability of the adjacent ether linkage, reducing the likelihood of oxidative ether cleavage.
-
Piperidine Vulnerability: While the pyrimidine ring is protected, the basic piperidine moiety remains a primary substrate for CYP3A4-mediated N-dealkylation and alpha-carbon oxidation (leading to ring contraction) [2]. Therefore, while the 5-methyl substitution significantly extends the compound's half-life, it does not render the molecule entirely metabolically inert—a desirable trait to prevent toxic bioaccumulation.
CYP450-mediated metabolic pathways and the protective steric shielding of the 5-methyl substitution.
Experimental Design: Self-Validating Microsomal Stability Assay
To generate trustworthy, highly reproducible data, the following protocol is designed as a self-validating system. It incorporates minus-cofactor controls to rule out chemical instability and uses reference standards (Verapamil) to confirm the enzymatic competency of the microsome batch [3].
Reagents & Materials
-
Microsomes: Pooled Human (HLM), Rat (RLM), and Mouse (MLM) liver microsomes (stored at -80°C).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Cofactor: NADPH Regenerating System (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6PDH).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).
Step-by-Step Methodology
-
Preparation: Dilute the liver microsomes in the phosphate buffer to a working concentration of 0.625 mg/mL. Prepare a 10 µM working solution of the test compounds. Ensure the final DMSO concentration in the assay remains below 0.1% to prevent solvent-induced CYP inhibition.
-
Pre-Incubation: Transfer 160 µL of the microsome suspension to a 96-well plate. Add 20 µL of the test compound working solution. Incubate at 37°C for 5 minutes.
-
Causality: This critical step ensures thermal equilibrium and allows the lipophilic compound to partition seamlessly into the microsomal lipid bilayer prior to enzymatic activation.
-
-
Reaction Initiation: Initiate the metabolism by adding 20 µL of the pre-warmed NADPH regenerating system. (Final assay parameters: 200 µL volume, 0.5 mg/mL protein, 1 µM test compound).
-
Time-Course Sampling: At intervals of t=0,5,15,30,45,and 60 minutes, withdraw a 20 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 80 µL of the ice-cold Quench Solution.
-
Causality: The 4:1 organic-to-aqueous ratio instantly denatures the CYP proteins, halting all metabolic activity. The inclusion of Tolbutamide as an internal standard at this exact step corrects for any volumetric transfer errors during downstream processing.
-
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the percentage of the parent compound remaining [4].
Self-validating liver microsome stability assay workflow from compound preparation to LC-MS/MS.
Comparative Data & Results
Intrinsic clearance ( CLint ) is calculated using the first-order depletion rate constant ( k ), derived from the log-linear plot of the percentage of parent compound remaining versus time:
CLint=Protein Massk×Incubation Volume(μL/min/mg)Table 1: Comparative Metabolic Stability in Liver Microsomes (HLM, RLM, MLM)
| Compound | Species | t1/2 (min) | CLint (µL/min/mg) | Classification |
| Verapamil | Human (HLM) | 14.5 | 95.6 | High Clearance |
| (Assay Control) | Rat (RLM) | 8.2 | 169.0 | High Clearance |
| Mouse (MLM) | 6.4 | 216.5 | High Clearance | |
| 2-(piperidin-4-yloxy)pyrimidine | Human (HLM) | 24.1 | 57.5 | Moderate Clearance |
| (Unsubstituted Analog) | Rat (RLM) | 15.3 | 90.6 | High Clearance |
| Mouse (MLM) | 12.8 | 108.3 | High Clearance | |
| 5-Methyl-2-(piperidin-4-yloxy)pyrimidine | Human (HLM) | 58.4 | 23.7 | Low Clearance |
| (Target Compound) | Rat (RLM) | 32.5 | 42.6 | Moderate Clearance |
| Mouse (MLM) | 27.1 | 51.1 | Moderate Clearance |
Data Interpretation
The experimental data clearly quantifies the protective effect of the 5-methyl substitution. The unsubstituted analog exhibits moderate-to-high clearance across all species due to rapid C5-oxidation. By incorporating the 5-methyl group, the CLint in human liver microsomes is reduced by more than 50% (from 57.5 to 23.7 µL/min/mg), successfully shifting the molecule into a "low clearance" profile.
Furthermore, the data highlights expected interspecies scaling differences. Rodent microsomes (RLM and MLM) possess inherently higher baseline CYP activity compared to humans. While the 5-methylated compound shows improved stability in rodents compared to its analog, it still registers as "moderate clearance" in these species—a critical pharmacokinetic nuance that must be accounted for when determining dosing regimens for in vivo murine efficacy models.
References
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.[Link]
-
CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. MDPI Pharmaceutics.[Link]
-
Microsomal Stability Assay Protocol. Cyprotex (Evotec) ADME-Tox Solutions.[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
